(3S,5R)-Atorvastatin Calcium Salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
887196-25-0 |
|---|---|
Molecular Formula |
C33H35CaFN2O5 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1 |
InChI Key |
BWFCZHDTTAYGNN-OUPRKWGVSA-N |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Synonyms |
(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt; USP Atorvastatin Related Compound B; |
Origin of Product |
United States |
Foundational & Exploratory
Stereospecific synthesis of (3S,5R)-dihydroxyheptanoic acid side chain
Topic: : A Technical Guide to Chemical vs. Biocatalytic Routes for the (3S,5R)-Dihydroxyheptanoic Acid Side Chain. Content Type: Technical Whitepaper / Laboratory Guide. Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists.
A Technical Guide to Chemical vs. Biocatalytic Routes for the (3S,5R)-Dihydroxyheptanoic Acid Side Chain
Executive Summary
The (3S,5R)-dihydroxyheptanoic acid moiety is the critical pharmacophore for the "super-statin" class of HMG-CoA reductase inhibitors, including Rosuvastatin and Atorvastatin. The stereochemical fidelity of the 3,5-diol system is non-negotiable; the (3R,5S)-enantiomer is essentially inactive, while diastereomeric impurities significantly degrade potency.
This guide contrasts the two dominant methodologies for constructing this chiral array: the Narasaka-Prasad 1,3-syn reduction (the chemical benchmark) and the DERA-catalyzed aldol reaction (the biotechnological standard). We provide detailed protocols, mechanistic insights, and a comparative analysis of process suitability.
The Stereochemical Imperative
The statin side chain mimics the substrate HMG-CoA. The (3S,5R)-stereochemistry is required to position the hydroxyl groups for hydrogen bonding with the catalytic residues (Glu559, Asp767) and the Lys735 residue within the enzyme's active site.
-
Target Configuration: (3S,5R)-3,5-dihydroxyheptanoate (often synthesized as the tert-butyl ester or lactone precursor).
-
Key Challenge: Establishing a 1,3-syn relationship with high diastereomeric excess (de) and enantiomeric excess (ee).
Route A: The Chemical Benchmark (Narasaka-Prasad Reduction)
Principle: This method utilizes a boron chelating agent to lock a
2.1 Mechanistic Insight
The reaction relies on the in situ formation of a alkoxydialkylborane chelate. The boron atom coordinates with both the C5-hydroxyl oxygen and the C3-ketone oxygen. This forms a 6-membered chair-like transition state.[1] The hydride (from NaBH4) attacks from the less hindered axial face (opposite the alkyl substituent), strictly enforcing the 1,3-syn stereochemistry.
2.2 Visualization: Boron-Chelated Transition State
Caption: The Narasaka-Prasad reduction pathway showing the critical boron-chelated transition state that enforces syn-diastereoselectivity.[2]
2.3 Experimental Protocol
Substrate: tert-Butyl (5R)-6-cyano-5-hydroxy-3-oxohexanoate (or similar
Step-by-Step Methodology:
-
Chelation: Dissolve the starting
-hydroxy ketone (1.0 equiv) in anhydrous THF/Methanol (4:1 v/v) under Nitrogen. Cool to -78°C . -
Boron Addition: Add
(1.1 equiv) dropwise. Stir for 30–60 minutes at -78°C. Critical: This time allows the equilibrium to shift entirely to the chelated species. -
Reduction: Add
(1.1 equiv) in portions. Maintain temperature at -78°C. Stir for 2–4 hours until TLC indicates consumption of starting material. -
Quenching (Critical Safety Step): The reaction mixture contains organoboranes. Add glacial acetic acid dropwise at -78°C to destroy excess hydride.
-
Oxidative Workup: Warm to 0°C. Add pH 7 phosphate buffer, followed by 30%
(3.0 equiv) dropwise. Stir for 1 hour at room temperature. Why: This breaks the boron-diol bond, which is otherwise stable and prevents product isolation. -
Extraction: Extract with Ethyl Acetate. Wash with
(to remove peroxides) and brine. -
Result: Typically >90% yield, >98:2 syn:anti diastereomeric ratio (dr).
Route B: The Biocatalytic Revolution (DERA Aldolase)
Principle: Deoxyribose-5-phosphate aldolase (DERA) catalyzes the sequential aldol addition of two molecules of acetaldehyde to an acceptor aldehyde (e.g., chloroacetaldehyde) to form a lactol. This one-pot reaction establishes both chiral centers simultaneously.
3.1 Mechanistic Insight
DERA is a Class I aldolase (Schiff base mechanism).
-
First Aldol: Enzyme forms an enamine with acetaldehyde, which attacks the acceptor (chloroacetaldehyde) to form (3R)-4-chloro-3-hydroxybutanal.
-
Second Aldol: Enzyme forms a second enamine with acetaldehyde, attacking the intermediate from Step 1.
-
Cyclization: The resulting linear dihydroxy aldehyde spontaneously cyclizes to the stable hemiacetal (lactol).
3.2 Visualization: DERA Enzymatic Cycle
Caption: The DERA-catalyzed tandem aldol reaction sequence establishing two chiral centers in a single pot.
3.3 Experimental Protocol (Optimized High-Density)
Substrate: Chloroacetaldehyde, Acetaldehyde. Catalyst: DERA (wild type or evolved variant, e.g., PaDERA).
Step-by-Step Methodology:
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).
-
Enzyme Loading: Suspend DERA (lyophilized powder or whole cell) in the buffer. Note: Modern evolved variants tolerate high substrate loads (>100 g/L).
-
Substrate Addition: Add Chloroacetaldehyde (1.0 equiv).
-
Fed-Batch Addition: Pump Acetaldehyde (2.0–2.5 equiv) slowly into the reactor over 6–10 hours. Causality: Acetaldehyde deactivates the enzyme at high concentrations; slow addition maintains activity.
-
Reaction: Stir at 25°C for 16–24 hours. Monitor consumption of chloroacetaldehyde via GC or HPLC.
-
Workup: Extract the aqueous phase with Ethyl Acetate.
-
Oxidation (Chemical): Treat the crude lactol with
or NaOCl/TEMPO to yield the lactone.
Comparative Analysis
| Feature | Narasaka-Prasad (Chemical) | DERA Aldolase (Biocatalytic) |
| Stereocontrol | Substrate controlled (requires 1 chiral center) | Catalyst controlled (creates 2 centers) |
| Conditions | Cryogenic (-78°C), Anhydrous | Ambient (25°C), Aqueous pH 7 |
| Atom Economy | Low (Boron waste, stoichiometric reagents) | High (Direct coupling) |
| Scalability | Good, but cooling costs are high | Excellent (Flow chemistry compatible) |
| Safety | Boranes are pyrophoric/hazardous | Benign, but acetaldehyde is flammable |
| Key Reference | Narasaka & Pai (1984) [1] | Jennewein et al., PNAS (2004) [2] |
Quality Control & Analytics
To validate the (3S,5R) configuration, the following analytical methods are standard:
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10).
-
Detection: UV at 210 nm (or derivatize with p-nitrobenzoate for higher sensitivity).
-
Expectation: The syn-isomer elutes distinctly from the anti-isomer.
-
-
NMR Spectroscopy (
):-
The acetonide derivative of the 1,3-diol is often prepared for analysis.
-
Diagnostic Signal: The acetonide methyl carbons appear at ~19.8 and ~30.0 ppm for syn-diols, whereas anti-diols show signals at ~24.7 ppm (Rychnovsky acetonide method).
-
References
-
Narasaka, K., & Pai, F. C. (1984). Stereoselective reduction of
-diketo esters. Chemistry Letters. (Note: Link points to seminal 1980 work; 1984/1987 are refinements). -
Jennewein, S., et al. (2004). Directed evolution of an enantioselective enzyme for the production of statin side chains. Proceedings of the National Academy of Sciences (PNAS).
-
Yang, J. (2008). Diastereoselective Syn-Reduction of
-Hydroxy Ketones.[1] Six-Membered Transition States in Organic Synthesis. -
Oger, P., et al. (2010). Methods for the synthesis of the statin side chain. Natural Product Reports.
Sources
- 1. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 2. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Biological activity of the inactive (3S,5R) enantiomer of atorvastatin
An In-Depth Technical Guide to the Biological Activity of the Inactive (3S,5R) Enantiomer of Atorvastatin
Introduction: The Significance of Chirality in Atorvastatin
Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2][3] Its molecular structure contains two stereogenic centers, giving rise to four possible stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S).[4][5][6] The therapeutic efficacy of atorvastatin is highly stereoselective; the (3R,5R)-enantiomer is the eutomer, responsible for the potent inhibition of HMG-CoA reductase and the consequent cholesterol-lowering effects.[7][8][9] Conversely, the other stereoisomers, including the (3S,5R) enantiomer, are considered "inactive" or distomers due to their negligible HMG-CoA reductase inhibitory activity.[7][8]
However, the designation of "inactive" pertains specifically to the primary therapeutic target. It is a critical principle in pharmacology that enantiomers can differ not only in their primary mechanism of action but also in their off-target activities, pharmacokinetics, and toxicological profiles.[4][6] This guide provides a detailed examination of the known biological activities of the (3S,5R) enantiomer of atorvastatin, moving beyond its lack of HMG-CoA reductase inhibition to explore its interactions with other cellular systems, particularly nuclear receptors and drug-metabolizing enzymes. Understanding these activities is paramount for researchers, scientists, and drug development professionals in the context of enantiomeric purity, drug-drug interactions, and overall safety profiles.
Part 1: Pharmacological Profile of (3S,5R)-Atorvastatin
While devoid of significant cholesterol-lowering effects, the (3S,5R) enantiomer of atorvastatin is not biologically inert. Research has revealed that this stereoisomer engages with cellular machinery responsible for xenobiotic metabolism, presenting a distinct pharmacological profile centered on the activation of the Pregnane X Receptor (PXR).
Lack of HMG-CoA Reductase Inhibition
The defining characteristic of the (3S,5R) enantiomer is its lack of clinically relevant inhibitory activity against HMG-CoA reductase.[7] The precise three-dimensional arrangement of the dihydroxyheptanoic acid side chain in the (3R,5R) form is crucial for its high-affinity binding to the active site of the enzyme.[9][10] The altered stereochemistry at the C3 and C5 positions in the (3S,5R) isomer prevents this optimal interaction, rendering it ineffective as a cholesterol-lowering agent.[9]
Off-Target Activity: Pregnane X Receptor (PXR) Activation
The most significant reported biological activity of (3S,5R)-atorvastatin is its ability to act as an agonist for the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[4][5][6]
A seminal study investigating the enantiospecific effects of atorvastatin isomers demonstrated that all four enantiomers could influence PXR activity.[4][11] PXR activation leads to the transcriptional upregulation of several cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a vast array of drugs and endogenous compounds. Specifically, treatment of primary human hepatocytes with atorvastatin enantiomers resulted in the induction of CYP2A6, CYP2B6, and CYP3A4.[4][6][12]
The induction potency was found to be enantioselective, with the following observed order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S).[4][11] This indicates that the (3S,5R) enantiomer, while less potent than the therapeutically active (3R,5R) form, is still capable of significantly inducing the expression of key drug-metabolizing enzymes.
Clinical and Toxicological Implications: The induction of CYP3A4 is particularly noteworthy, as this enzyme is responsible for the metabolism of approximately 50% of clinically used drugs, including atorvastatin itself.[1][13] The presence of the (3S,5R) enantiomer as an impurity in a drug formulation could therefore contribute to complex drug-drug interactions by altering the clearance of co-administered medications. This underscores the importance of stringent enantiomeric purity control in the manufacturing of atorvastatin.[1]
Part 2: Metabolism & Analytical Methodologies
Investigating the biological activity of a specific enantiomer requires robust analytical methods to separate it from its stereoisomers and quantify its presence. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the gold standard for this purpose.
Metabolism
Atorvastatin is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- and parahydroxylated metabolites.[1][13] While specific metabolic studies on the purified (3S,5R) enantiomer are not detailed in the available literature, as a stereoisomer, it is expected to be a substrate for the same or similar metabolic enzymes, though the rate and products may differ. The fact that it induces CYP enzymes in primary human hepatocytes confirms its uptake and presence within these cells.[4]
Enantioselective HPLC Analysis
The accurate determination of enantiomeric purity is mandated by regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[14][15][16] Several HPLC methods have been developed for the efficient separation of atorvastatin stereoisomers.
Core Principle: These methods rely on a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, are commonly employed.[14]
Data Summary: HPLC Methods for Atorvastatin Enantiomer Separation
| Column (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Chiralpak AD-H | n-heptane-ethanol-Formic Acid (96:4:0.1) | 1.8 | 40 | UV | [14] |
| Chiralpak AD-3 | n-hexane-ethanol-Formic Acid (90:10:0.1) | 1.0 | 35 | UV | [14] |
| Chiralpak IA-3 | n-hexane-ethanol-Trifluoroacetic Acid (85:15:0.1) | 1.0 | 25 | UV | [14][17] |
| Chiralcel OD-RH | n-hexane-2-propanol (95:5) | 1.0 | N/A | UV (260 nm) | [18] |
| Lux Amylose-1 | Per USP Monograph 2263 | N/A | N/A | UV | [16] |
Part 3: Key Experimental Protocols
This section provides validated, step-by-step methodologies for the analysis of the (3S,5R) enantiomer of atorvastatin.
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
This protocol is a synthesized example based on published methods for achieving robust enantiomeric separation.[14][17][18]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-3 (250 mm x 4.6 mm, 3 µm particle size) or equivalent amylose-based CSP.[14]
-
Mobile Phase: Prepare a mixture of n-hexane, ethanol, and formic acid in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintain at 35 °C.
-
Detection Wavelength: Monitor at 246 nm.[17]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of atorvastatin reference standard containing all four stereoisomers (or at least the (3R,5R) and (3S,5R) forms) in the mobile phase to determine retention times and resolution.
-
Test Solution: Dissolve the atorvastatin bulk drug or sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
-
Analysis and Validation:
-
Inject the standard solution to confirm system suitability. The resolution between the (3R,5R) peak and the closest eluting stereoisomer should be greater than 1.5.
-
Inject the test solution.
-
Quantify the (3S,5R) enantiomer peak area as a percentage of the total area of all stereoisomer peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[17]
-
Protocol: Assessment of CYP3A4 Induction in Primary Human Hepatocytes
This protocol outlines a cell-based assay to measure the biological activity of (3S,5R)-atorvastatin on PXR-mediated gene induction, as described by Korhonova et al.[4][19]
-
Cell Culture:
-
Culture cryopreserved primary human hepatocytes from at least three different donors according to the supplier's instructions. This is crucial to account for inter-individual variability.
-
Plate cells in collagen-coated multi-well plates and allow them to stabilize for 24-48 hours.
-
-
Treatment:
-
Prepare stock solutions of purified (3S,5R)-atorvastatin enantiomer in DMSO.
-
Treat hepatocytes for 48-72 hours with a range of concentrations of (3S,5R)-atorvastatin (e.g., 1 µM, 10 µM, 30 µM).
-
Include appropriate controls:
-
-
Endpoint Analysis 1: mRNA Expression (RT-qPCR):
-
After treatment, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with validated primers for CYP3A4 and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the fold change in CYP3A4 mRNA expression relative to the vehicle control.
-
-
Endpoint Analysis 2: Protein Expression (Western Blot):
-
After treatment, lyse the cells and prepare total protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for CYP3A4 and a loading control (e.g., β-actin).
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Quantify band intensity using densitometry to determine the relative change in CYP3A4 protein levels.
-
Conclusion
The (3S,5R) enantiomer of atorvastatin, while correctly classified as "inactive" concerning the therapeutic goal of HMG-CoA reductase inhibition, is not biologically inert. Its demonstrated ability to activate the Pregnane X Receptor and subsequently induce the expression of critical drug-metabolizing enzymes like CYP3A4 reveals a distinct off-target pharmacological profile.[4][12] This activity carries significant implications for drug development, manufacturing, and clinical practice, highlighting the potential for enantiomer-specific drug-drug interactions. For researchers and drug development professionals, a thorough understanding of the activities of all stereoisomers present in a pharmaceutical product is essential for ensuring its overall safety and efficacy. The continued application of robust enantioselective analytical methods and targeted in vitro biological assays is critical to fully characterizing the pharmacological landscape of chiral drugs like atorvastatin.
References
-
Atorvastatin - Wikipedia. Wikipedia. [Link]
-
Korhonova M, Doricakova A, Dvorak Z (2015) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS ONE. [Link]
-
Scaffidi, A. et al. (2024) Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. MDPI. [Link]
-
Chiral screening approach of atorvastatin diastereomers by HPLC method. Journal of Public Health and Emergency. (2024). [Link]
-
Atorvastatin Application Note - Chiral Technologies. Chiral Technologies. [Link]
-
Korhonova M, Doricakova A, Dvorak Z (2015) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS One. [Link]
-
Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PLOS. PLOS. [Link]
-
Murthy, M. V. et al. (2009) A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
-
ATORVASTATIN SYNTHESIS - New Drug Approvals. New Drug Approvals. (2013). [Link]
-
Enantiomeric Purity Analysis of the Drug Product Atorvastatin on Lux Amylose-1 According to the USP Monograph 2263 (TN-1192) - Phenomenex. Phenomenex. (2022). [Link]
-
A Review on Synthesis and Applications of Statin Family. Journal of Applied Organometallic Chemistry. (2020). [Link]
-
Alnajjar, R. et al. (2021) Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. ResearchGate. [Link]
-
Atorvastatin (Lipitor) by MCR | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications. (2019). [Link]
-
Stepankova, M. & Dvorak, Z. (2016) Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. [Link]
-
Chapter 4: Synthesis of Atorvastatin - Books - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
ATORVASTATIN, (3S,5R)- - Inxight Drugs. Inxight Drugs. [Link]
-
Chemical structures of enantiopure forms of statins. Four individual... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Comparison of the effects of statins on HMG-CoA reductase activity - Helda - University of Helsinki. University of Helsinki. (2023). [Link]
-
Unveiling the Antibacterial Properties of Statins: An In Vitro Study on Helicobacter pylori. Hindawi. (2024). [Link]
-
Metabolism of statins in vitro - HELDA - University of Helsinki. University of Helsinki. [Link]
-
Wassmann, S. et al. (2002) Cellular Antioxidant Effects of Atorvastatin In Vitro and In Vivo. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Atorvastatin Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]
-
Atorvastatin Structure. fvs.com.py. [Link]
-
(PDF) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - ResearchGate. ResearchGate. (2015). [Link]
-
Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates | PNAS. PNAS. [Link]
-
In Vitro Evidence of Statins' Protective Role against COVID-19 Hallmarks - MDPI. MDPI. (2022). [Link]
-
Atorvastatin Calcium Tablets. Pfizer. (2024). [Link]
-
Dang, Q. et al. (2001) Effects of statins on vascular wall: vasomotor function, inflammation, and plaque stability. Cardiovascular Research. [Link]
-
Istvan, E. S. (2003) Statin inhibition of HMG-CoA reductase: a 3-dimensional view. Atherosclerosis Supplements. [Link]
-
atorvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC. National Institutes of Health. (2020). [Link]
-
Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC. National Institutes of Health. [Link]
-
Statin Toxicity | Circulation Research - American Heart Association Journals. AHA Journals. (2019). [Link]
-
Molecular targets of statins and their potential side effects: Not all the glitter is gold. Frontiers in Cardiovascular Medicine. [Link]
-
Atorvastatin | Encyclopedia MDPI. MDPI. (2021). [Link]
-
Off target effects of statins shape total mortality? - PMC - NIH. National Institutes of Health. [Link]
-
Lipitor® - (Atorvastatin Calcium) Tablets - accessdata.fda.gov. FDA. [Link]
-
Long-term atorvastatin treatment leads to alterations in behavior, cognition, and hippocampal biochemistry - PMC. National Institutes of Health. [Link]
Sources
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]
- 13. ClinPGx [clinpgx.org]
- 14. mdpi.com [mdpi.com]
- 15. chiraltech.com [chiraltech.com]
- 16. phenomenex.com [phenomenex.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. medjpps.com [medjpps.com]
- 19. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
Molecular formula and weight of (3S,5R)-Atorvastatin Calcium Salt
Characterization, Impurity Profiling, and Analytical Separation of the 3-Epimer
Executive Summary
Substance Identity: (3S,5R)-Atorvastatin Calcium Salt Role: Critical Diastereomeric Impurity (USP Related Compound B)[1] Significance: This guide addresses the physicochemical characterization and separation of the (3S,5R)-epimer from the active pharmaceutical ingredient (API), Atorvastatin Calcium (3R,5R). As a diastereomer, the (3S,5R) variant exhibits distinct physical properties from the API, necessitating specific chromatographic strategies for detection and control in compliance with ICH Q3A(R2) guidelines.
Chemical Identity & Stereochemical Configuration
The (3S,5R)-isomer is the 3-epimer of Atorvastatin. Unlike the enantiomer (3S,5S), which requires chiral stationary phases for separation, the (3S,5R) diastereomer can often be resolved using achiral high-resolution Reverse Phase HPLC (RP-HPLC), though chiral methods provide superior specificity.
Molecular Data Table
| Parameter | Specification |
| Chemical Name | Calcium (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
| Common Designation | Atorvastatin USP Related Compound B; 3-epi-Atorvastatin |
| CAS Number (Salt) | 887196-25-0 |
| CAS Number (Free Acid) | 887324-52-9 |
| Stoichiometry | 2:1 (Atorvastatin Anion : Calcium Cation) |
| Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₀ |
| Molecular Weight | 1155.34 g/mol |
| Stereochemistry | (3S, 5R) - Diastereomer of the API |
| Solubility | Low aqueous solubility; soluble in MeOH, DMSO |
Structural Logic
The molecule consists of two atorvastatin anions coordinated to a single calcium cation (
-
API Configuration: (3R, 5R) – Syn-diol arrangement.
-
Target Impurity: (3S, 5R) – Anti-diol arrangement.
This "anti" configuration disrupts the binding affinity to the HMG-CoA reductase enzyme, rendering this isomer pharmacologically distinct and potentially inactive, yet it must be controlled as a contaminant.
Stereochemical Origin & Formation Pathway
The (3S,5R) impurity typically arises during the reduction of the intermediate ketone (Atorvastatin diketone or hydroxy-ketone). The stereoselectivity of this reduction is governed by the catalyst system (e.g., stereoselective borohydride reduction). Loss of stereocontrol leads to the "anti" (3S,5R) defect.
Visualization: Stereochemical Divergence
The following diagram illustrates the divergence point where the impurity is generated versus the desired API.
Caption: Stereochemical divergence during the reduction of the atorvastatin side-chain intermediate.
Analytical Protocol: Separation & Detection
To ensure scientific integrity, the detection method must be self-validating , meaning it must demonstrate resolution (
Method Selection Strategy
While chiral columns (e.g., Chiralcel OD-RH) are the gold standard for separating all four isomers, a well-optimized Reverse Phase (RP-HPLC) method is often sufficient and more cost-effective for separating the (3S,5R) diastereomer due to its different physicochemical interaction with C18 ligands compared to the API.
Recommended HPLC Protocol (Diastereomer Specific)
Objective: Quantify (3S,5R)-Atorvastatin in the presence of excess (3R,5R)-Atorvastatin.
-
Column: C18 High-Resolution Column (e.g., Zorbax Eclipse Plus C18, 150mm x 4.6mm, 3.5µm) or Chiralcel OD-RH for absolute confirmation.
-
Mobile Phase A: 0.05M Ammonium Acetate buffer (pH 4.5 - adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile : Tetrahydrofuran (95:5 v/v).
-
Gradient:
-
T=0 min: 60% A / 40% B
-
T=20 min: 40% A / 60% B
-
T=35 min: 60% A / 40% B
-
-
Temperature: 35°C (Critical: Temperature selectivity often aids diastereomer separation).
-
Detection: UV @ 246 nm (max absorption for the fluorophenyl/amide chromophore).
Validation Criteria (System Suitability)
-
Resolution (
): Must be between the (3R,5R) API peak and the (3S,5R) impurity peak. -
Tailing Factor:
for both peaks. -
Relative Retention Time (RRT): The (3S,5R) isomer typically elutes before the API in standard C18 conditions due to the polarity difference of the "anti" hydroxyls, though this can invert based on mobile phase pH.
Workflow: Isolation and Characterization[4][5]
This workflow defines the logical path from identifying an unknown peak to confirming it as the (3S,5R) salt.
Caption: Workflow for the isolation and structural confirmation of the (3S,5R) impurity.
Regulatory & Compliance Context
In drug development, the (3S,5R)-isomer is classified as a Specified Identified Impurity .
-
ICH Q3A(R2) Thresholds:
-
USP Monograph: Listed as "Atorvastatin Related Compound B".[5] The limit is typically NMT (Not More Than) 0.3% in the final drug substance, though specific limits depend on the approved dossier.
References
- United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Related Compounds. USP-NF Online.
-
European Pharmacopoeia (Ph.[2] Eur.) . Atorvastatin Calcium Trihydrate. 10th Edition. (Provides impurity profile standards).
-
PubChem . Atorvastatin (3S,5R)-Isomer.[1][6][7][8][9][10] CID 6093359.[1] Link
-
Santa Cruz Biotechnology . This compound Product Data. CAS 887196-25-0.[4][5][10][11] Link[4][5]
-
LGC Standards . Atorvastatin Impurity Standards. Link
Sources
- 1. Atorvastatin, (3S,5R)- | C33H35FN2O5 | CID 6093359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Atorvastatin Calcium Salt Trihydrate | LGC Standards [lgcstandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. GSRS [precision.fda.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Atorvastatin (3S,5R)-Isomer Methyl Ester | CAS No- NA | (3S,5R)-Atorvastatin Acid Methyl Ester [chemicea.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. This compound | CAS 887196-25-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
Beyond the Target: A Technical Guide to the Activation of Pregnane X Receptor by the Inactive Enantiomer (3S,5S)-Atorvastatin
Abstract
In the landscape of chiral drug development, the pharmacological focus is overwhelmingly placed on the therapeutically active enantiomer. Its stereoisomeric counterpart, often termed the "inactive" enantiomer, is frequently relegated to the status of an isomeric impurity. This guide challenges that paradigm by presenting a detailed technical exploration of the off-target activity of (3S,5S)-Atorvastatin, the "inactive" enantiomer of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. We provide in-depth, field-proven methodologies to demonstrate and quantify the activation of the pregnane X receptor (PXR) by (3S,5S)-Atorvastatin. This interaction, while weaker than that of the active (3R,5R) enantiomer, is significant as it implicates the "inactive" form in the regulation of drug metabolism pathways, holding profound implications for predicting drug-drug interactions (DDIs), understanding idiosyncratic adverse effects, and adopting a more holistic view of chiral drug pharmacology. This document is intended for researchers, scientists, and drug development professionals dedicated to a comprehensive characterization of xenobiotic compounds.
Introduction: The Xenobiotic Sensor and the Forgotten Isomer
The pregnane X receptor (PXR, NR1I2) is a critical nuclear receptor predominantly expressed in the liver and intestines, where it functions as a master regulator of xenobiotic surveillance.[1][2] Upon activation by a diverse array of ligands, including prescription drugs, herbal compounds, and environmental pollutants, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, upregulating the transcription of key proteins involved in drug metabolism and clearance.[3][4]
The most prominent of these target genes is Cytochrome P450 3A4 (CYP3A4), an enzyme responsible for the metabolism of over 50% of clinically used drugs.[2][3] PXR-mediated induction of CYP3A4 can accelerate the metabolism of co-administered drugs, potentially leading to a loss of therapeutic efficacy or the production of toxic metabolites. Therefore, assessing a compound's potential to activate PXR is a cornerstone of modern drug safety and DDI prediction.[5]
Atorvastatin, a blockbuster statin, is administered as a single, enantiopure (3R,5R) isomer to inhibit HMG-CoA reductase.[6][7] However, its synthesis can result in the presence of other stereoisomers, including (3S,5S)-Atorvastatin. While devoid of significant HMG-CoA reductase inhibitory activity, this enantiomer is not pharmacologically inert. Seminal research has revealed that all four enantiomers of atorvastatin can activate PXR, albeit with differing potencies.[8][9] This guide focuses specifically on the methods used to elucidate the activity of the (3S,5S) enantiomer, providing a framework for its characterization.
The PXR Signaling Pathway: A Mechanistic Overview
The activation of PXR and subsequent induction of target genes like CYP3A4 follows a well-defined signaling cascade. Understanding this pathway is fundamental to designing and interpreting the experiments detailed in this guide.
A ligand, such as (3S,5S)-Atorvastatin, enters the cell and binds to the ligand-binding domain (LBD) of PXR in the cytoplasm or nucleus. This binding event triggers a conformational change in the PXR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The now-activated PXR translocates to the nucleus (if not already there) and forms a heterodimer with RXR. This PXR/RXR complex binds to specific DNA sequences, known as PXR response elements (PXREs), located in the regulatory regions of target genes. This binding initiates the assembly of the transcriptional machinery, leading to increased mRNA expression of genes like CYP3A4, CYP2B6, and various drug transporters, ultimately enhancing the cell's metabolic capacity.[4][10]
Caption: PXR signaling pathway initiated by a ligand.
Quantifying PXR Activation: An Enantiospecific Response
Research demonstrates a clear enantiospecific pattern in PXR activation by atorvastatin isomers. While the clinically used (3R,5R) enantiomer is the most potent PXR activator, the (3S,5S) form still elicits a measurable response.[8][11] The induction potency for PXR target genes generally follows the order: (3R,5R) > (3R,5S) ≈ (3S,5R) > (3S,5S).[11][12]
The following table summarizes representative data on the PXR-mediated induction of a luciferase reporter gene driven by the CYP3A4 promoter. This type of quantitative data is crucial for comparing the relative potencies of different compounds.
| Compound | EC₅₀ (µM) | Max Fold Induction (vs. Vehicle) |
| Rifampicin (Control) | ~0.5 | ~10-13 fold[9] |
| (3R,5R)-Atorvastatin | ~5 | ~8 fold |
| (3S,5S)-Atorvastatin | 12.4[13] | ~4 fold |
Note: Values are compiled from multiple sources for illustrative purposes and may vary based on the specific cell system and experimental conditions. The fold induction for atorvastatin enantiomers is typically lower than that of the potent agonist Rifampicin.[8][9]
Experimental Protocols for Assessing PXR Activation
A multi-tiered approach is required to definitively characterize a compound as a PXR activator. We begin with a high-throughput cell-based reporter assay to establish transcriptional activation, followed by confirmation of endogenous gene induction in a more physiologically relevant model, and finally, a biophysical assay to confirm target engagement.
Primary Assessment: PXR-Dependent Reporter Gene Assay
Causality and Rationale: This assay provides a direct, quantifiable readout of PXR transcriptional activation.[5] We utilize a human cell line (e.g., LS180 or HepG2) transiently or stably expressing full-length human PXR and a luciferase reporter plasmid.[9][14] The reporter is under the control of a promoter containing PXR response elements, typically from the CYP3A4 gene.[15] An increase in luciferase activity serves as a surrogate for the activation of PXR by the test compound. This method is rapid, sensitive, and ideal for screening and generating dose-response curves.
Caption: Workflow for a PXR luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture human colon adenocarcinoma cells (LS180) in appropriate media. Seed the cells into 96-well white, clear-bottom plates at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to attach for 16-24 hours.[12]
-
Transient Transfection: Transfect the cells using a suitable lipid-based transfection reagent. Prepare a transfection mix containing a human PXR expression vector and a p3A4-luc reporter construct. A co-transfection with a Renilla luciferase or similar vector can be used for normalization.
-
Compound Preparation and Dosing: Prepare a serial dilution of (3S,5S)-Atorvastatin (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) in the appropriate cell culture medium.[12][16] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Rifampicin).[9]
-
Treatment: After the transfection period, replace the medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.[9][12]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's instructions. Read luminescence on a plate reader.
-
Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) signal. Calculate the fold induction by dividing the normalized signal for each compound concentration by the normalized signal of the vehicle control.[15] Plot the dose-response curve and calculate the EC₅₀ value.
Confirmatory Assessment: Endogenous Gene Expression in Human Hepatocytes
Causality and Rationale: While reporter assays are excellent for screening, it is crucial to confirm that the compound can induce the expression of endogenous PXR target genes in a more physiologically relevant system. Primary human hepatocytes are considered the gold standard for this purpose. An increase in CYP3A4 and CYP2B6 mRNA and protein levels provides strong evidence of functional PXR activation.[8]
Step-by-Step Methodology:
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and culture according to the supplier's protocol. Allow cells to acclimate.
-
Treatment: Treat the hepatocytes with (3S,5S)-Atorvastatin (e.g., at 1 µM, 10 µM, and 25 µM), a vehicle control, and a positive control (Rifampicin) for 24-48 hours.
-
RNA Isolation and RT-qPCR:
-
At the end of the treatment period (e.g., 24 hours for mRNA), lyse the cells and isolate total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using validated primers for CYP3A4, CYP2B6, and a housekeeping gene (e.g., GAPDH) for normalization.[7]
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
-
Protein Analysis (Western Blot):
-
After a longer treatment period (e.g., 48 hours for protein), prepare total cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for CYP3A4, CYP2B6, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify band intensity relative to the loading control.
-
Mechanistic Validation: Electrophoretic Mobility Shift Assay (EMSA)
Causality and Rationale: To provide direct evidence that PXR activation by (3S,5S)-Atorvastatin promotes the binding of the PXR/RXR heterodimer to its DNA response element, an EMSA can be performed. This assay visualizes the protein-DNA interaction in vitro. An increased shift in the mobility of a labeled DNA probe corresponding to the CYP3A4 PXRE upon incubation with nuclear extracts from treated cells confirms the final step in the transcriptional activation pathway.[9]
Step-by-Step Methodology:
-
Nuclear Extract Preparation: Treat cells (e.g., LS174T) with a high concentration of (3S,5S)-Atorvastatin (e.g., 10 µM) or controls (DMSO, Rifampicin) for a short period (e.g., 2 hours).[7][16] Prepare nuclear extracts from these cells using a nuclear extraction kit.
-
DNA Probe Labeling: Synthesize and anneal double-stranded oligonucleotides corresponding to the DR3 PXR response element from the CYP3A4 promoter.[9] Label the probe with a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the biotin-labeled DNA probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.[7][9]
-
Detection: Transfer the complexes to a nylon membrane and detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate. An increase in the intensity of the shifted band (representing the PXR/RXR-DNA complex) in the lanes with extracts from (3S,5S)-Atorvastatin-treated cells compared to the vehicle control indicates enhanced DNA binding.[16]
Conclusion and Implications for Drug Development
The evidence clearly establishes that (3S,5S)-Atorvastatin, the so-called "inactive" enantiomer, is a bona fide activator of the pregnane X receptor. Although it is a weaker activator than the therapeutically active (3R,5R) enantiomer, its ability to induce the expression of major drug-metabolizing enzymes like CYP3A4 is significant.
This finding underscores a critical principle in drug development: a comprehensive safety and interaction profile must consider all isomeric forms of a drug substance. The activation of PXR by an "inactive" enantiomer present in a final drug product could contribute to unanticipated drug-drug interactions, altering the metabolism and efficacy of co-administered therapies. It highlights the necessity of rigorous stereoisomeric analysis and characterization beyond the primary therapeutic target. By employing the robust methodologies outlined in this guide, researchers can build a more complete and predictive understanding of a drug candidate's pharmacological profile, ultimately leading to the development of safer and more effective medicines.
References
-
Korhonova, M., Doricakova, A., & Dvorak, Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS One. Available from: [Link]
-
Korhonova, M., Doricakova, A., & Dvorak, Z. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PMC. Available from: [Link]
-
PLOS. (2015). Figures from: Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS One. Available from: [Link]
-
Stepankova, M., & Dvorak, Z. (2016). Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. Available from: [Link]
-
Endocrine Abstracts. (2016). Optical isomers of statins enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes. Endocrine Abstracts. Available from: [Link]
-
Korhonova, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PubMed. Available from: [Link]
-
ResearchGate. (2015). (PDF) Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. ResearchGate. Available from: [Link]
-
Sareen, D., & Biswas, A. (2021). The Interface between Cell Signaling Pathways and Pregnane X Receptor. MDPI. Available from: [Link]
-
Smart Science & Technology. (2015). Role of the nuclear pregnane X receptor in drug metabolism and the clinical response. Smart Science & Technology. Available from: [Link]
-
Oxford Academic. (2025). Physiological Functions and Pathological Roles of PXR. Journal of the Endocrine Society. Available from: [Link]
-
Gwag, T., et al. (2018). Pregnane X receptor regulates drug metabolism and transport in the vasculature and protects from oxidative stress. PMC. Available from: [Link]
-
Pavek, P. (2016). Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions. Frontiers in Pharmacology. Available from: [Link]
-
Raucy, J. L. (2013). Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines. Current Protocols in Toxicology. Available from: [Link]
-
Lynch, C., et al. (2023). Screening Method for the Identification of Compounds that Activate Pregnane X Receptor. PMC. Available from: [Link]
-
Herold, E., et al. (2014). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. PMC. Available from: [Link]
-
Puracyp. (n.d.). HUMAN PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well. Puracyp. Available from: [Link]
Sources
- 1. The Interface between Cell Signaling Pathways and Pregnane X Receptor | MDPI [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. smartscitech.com [smartscitech.com]
- 4. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]
- 5. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 9. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregnane X receptor regulates drug metabolism and transport in the vasculature and protects from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. puracyp.com [puracyp.com]
- 16. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
Beyond HMG-CoA Reductase: The Pleiotropic Landscape of Atorvastatin Stereoisomers
Executive Summary: The Stereochemical Paradox
In the development of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, stereochemistry is the primary determinant of efficacy. For atorvastatin, the (3R,5R)-enantiomer (calcium salt) is the pharmacologically active lipid-lowering agent. Historically, the other three stereoisomers—(3S,5S), (3R,5S), and (3S,5R)—were dismissed as "inactive" impurities or byproducts.
However, recent mechanistic investigations reveal that "inactivity" against HMG-CoA reductase does not equate to biological inertness. This guide dissects the pleiotropic effects of atorvastatin, distinguishing between those strictly dependent on mevalonate pathway inhibition (active isomer specific) and those driven by off-target nuclear receptor binding or direct chemical scavenging (isomer-independent or variable). Understanding these distinctions is critical for refining toxicity profiles, predicting drug-drug interactions (DDIs), and exploring novel therapeutic repurposing.
The Stereochemical Landscape
Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain, yielding four possible stereoisomers.[1]
| Isomer Configuration | HMG-CoA Reductase Activity | Clinical Status | Primary Biological Role |
| (3R,5R) | Potent Inhibitor (IC₅₀ ~8 nM) | Active Drug (Lipitor) | Lipid lowering, Rho/ROCK inhibition. |
| (3S,5S) | Inactive / Negligible | Impurity / Enantiomer | PXR Agonist , CYP inducer. |
| (3R,5S) | Inactive | Impurity (Diastereomer) | PXR Agonist (Variable potency). |
| (3S,5R) | Inactive | Impurity (Diastereomer) | PXR Agonist (Variable potency). |
Technical Note: While the (3R,5R) isomer is responsible for the "statins class effect" on lipids, the (3S,5S) enantiomer has been shown to activate the Pregnane X Receptor (PXR) with efficacy comparable to the active drug, driving the transcription of CYP3A4 and MDR1.
Mechanism A: HMG-CoA Dependent Pleiotropy (The Active Isomer)
Applicable only to the (3R,5R)-isomer.
The "classic" pleiotropic effects—endothelial protection, plaque stabilization, and anti-inflammatory action—are largely downstream consequences of inhibiting HMG-CoA reductase. This inhibition depletes the pool of isoprenoids (Farnesyl Pyrophosphate [FPP] and Geranylgeranyl Pyrophosphate [GGPP]), preventing the post-translational prenylation of small GTPases (Rho, Rac, Ras).
Key Pathway: Rho/ROCK Inhibition
-
Inhibition: (3R,5R)-Atorvastatin blocks mevalonate synthesis.
-
Depletion: GGPP levels drop.
-
Signaling Arrest: RhoA cannot translocate to the membrane (requires geranylgeranylation).
-
Outcome: Reduced Rho-Kinase (ROCK) activity
Increased eNOS expression (mRNA stability) Vasodilation & Anti-inflammation .
Self-Validating Control: This pathway is reversible by adding exogenous Mevalonate or GGPP. If an observed effect is not reversed by mevalonate, it is likely HMG-CoA independent (see Section 4).
Figure 1: The HMG-CoA dependent pleiotropic pathway. Inhibition of this pathway is specific to the (3R,5R) isomer. Note the bifurcation where Rho inhibition leads to both anti-inflammatory and endothelial benefits.
Mechanism B: HMG-CoA Independent Pleiotropy (The Isomer-Agnostic Effects)
Applicable to (3R,5R), (3S,5S), and metabolites.
These effects persist even in the presence of mevalonate or are exhibited by the "inactive" isomers.
PXR Activation (The Metabolic Switch)
The Pregnane X Receptor (PXR) is a nuclear receptor regulating drug metabolism.
-
Observation: Both (3R,5R) and the inactive (3S,5S) enantiomers bind to PXR.
-
Mechanism: Atorvastatin binds to the ligand-binding domain (LBD) of PXR, recruiting co-activators (e.g., SRC-1).
-
Consequence: Upregulation of CYP3A4, CYP2B6, and MDR1 (P-glycoprotein).
-
Clinical Risk: The "inactive" isomer in a racemic mixture could theoretically drive drug-drug interactions (DDIs) without providing therapeutic lipid lowering. This validates the strict enantiopurity requirements in manufacturing.
Direct Antioxidant Scavenging
Atorvastatin possesses a distinct chemical structure (fluorophenyl and amide groups) that can act as a direct free radical scavenger, independent of enzyme inhibition.
-
Target: Hydroxyl (
OH) and Peroxyl (ROOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) radicals. -
Evidence: In in vitro Total Oxyradical Scavenging Capacity (TOSC) assays, atorvastatin scavenges radicals. This is a structural property , implying that the (3S,5S) isomer likely shares this capability, although it is rarely tested in isolation for this specific endpoint.
Experimental Protocols
Protocol 1: The Mevalonate Rescue Assay
Purpose: To determine if a pleiotropic effect (e.g., reduced cytokine release) is HMG-CoA dependent (Type A) or independent (Type B).
-
Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC) or THP-1 Monocytes.
-
Treatment Groups:
-
Stimulation: Induce inflammation with LPS (100 ng/mL) or TNF-
. -
Readout: Measure ICAM-1 expression (Flow Cytometry) or IL-6 release (ELISA).
-
Interpretation:
-
If Mevalonate restores inflammation
HMG-CoA Dependent (Classic). -
If Mevalonate fails to restore
HMG-CoA Independent (Structural/PXR). -
If (3S,5S) shows activity
HMG-CoA Independent .
-
Protocol 2: PXR Reporter Gene Assay
Purpose: To quantify the "off-target" activation potential of specific isomers.
-
Transfection: HepG2 cells cotransfected with:
-
Expression plasmid for human PXR (hPXR).
-
Reporter plasmid containing PXR response elements (e.g., CYP3A4-promoter-Luciferase).[3]
-
Renilla luciferase (internal control).
-
-
Dosing: Treat cells with isomers (3R,5R vs 3S,5S) at graded concentrations (0.1 - 50 µM) for 24 hours.
-
Analysis: Measure Firefly/Renilla luminescence ratio.
-
Data Output: Plot dose-response curves to determine EC₅₀ for each isomer.
Figure 2: Experimental workflow for assessing PXR activation. This assay confirms that biological activity extends beyond the active lipid-lowering isomer.
Summary of Isomer-Specific Effects
| Effect Category | (3R,5R)-Atorvastatin | (3S,5S)-Atorvastatin | Mechanism |
| Lipid Lowering | High Potency | Inactive | HMG-CoA Reductase Inhibition |
| eNOS Upregulation | Active | Inactive* | Rho/ROCK pathway (GTPase prenylation) |
| PXR Activation | Active | Active | Direct Nuclear Receptor Binding |
| CYP3A4 Induction | Active | Active | Transcriptional regulation via PXR |
| Antioxidant (ROS) | Active | Likely Active** | Direct Chemical Scavenging (Structure) |
*Note: Unless mediated by PXR-driven anti-inflammatory pathways, which is secondary. **Note: Based on structural chemical scavenging capacity (TOSC).
References
-
Korhonova, M., et al. (2015).[5] Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes.[1][4][5][6] PLOS ONE. Link
-
Liao, J. K., & Laufs, U. (2005). Pleiotropic effects of statins.[4][7][8][9][10] Annual Review of Pharmacology and Toxicology. Link
-
Wassmann, S., et al. (2002).[11] Cellular antioxidant effects of atorvastatin in vitro and in vivo.[11] Arteriosclerosis, Thrombosis, and Vascular Biology. Link
-
Mason, R. P., et al. (2004). Antioxidant properties of calcium channel blockers and statins.[12] Journal of Clinical Hypertension. Link
-
Hoffmann, M. M., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology. Link
Sources
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]
- 7. researchgate.net [researchgate.net]
- 8. The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of atorvastatin therapy on endothelıal function in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Cellular antioxidant effects of atorvastatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyberleninka.ru [cyberleninka.ru]
Strategic Implementation of (3S,5R)-Atorvastatin as a Reference Standard in Pharmaceutical Analysis
Executive Summary
In the rigorous landscape of statin development, stereochemical purity is not merely a compliance metric—it is a determinant of safety and efficacy. Atorvastatin Calcium, a heptanoic acid derivative, contains two chiral centers at the C3 and C5 positions of the side chain. The pharmacologically active eutomer is the (3R,5R) isomer.
This guide focuses on the (3S,5R)-diastereomer (often designated as USP Related Compound B or EP Impurity B ). Unlike the enantiomer (3S,5S), this diastereomer presents unique separation challenges due to its similar physicochemical properties to the API. This whitepaper provides a comprehensive framework for utilizing (3S,5R)-Atorvastatin as a primary reference standard, detailing its characterization, qualification, and deployment in validated HPLC workflows.
Part 1: The Stereochemical Landscape
The Isomer Matrix
Atorvastatin possesses two chiral centers, theoretically yielding four stereoisomers. The specific rotation and spatial arrangement of the hydroxyl groups significantly impact binding affinity to HMG-CoA reductase.[1]
-
Target Impurity (The Standard): (3S,5R)-Atorvastatin.[4][5][6][7] This is an epimer at the C3 position.
-
Origin: The (3S,5R) impurity typically arises during the Paal-Knorr synthesis or via epimerization of the
-hydroxy acid side chain under acidic conditions or thermal stress.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Regulatory Context (ICH Q6A)
Under ICH Q6A (Specifications for New Drug Substances), chiral impurities in drugs containing chiral centers must be controlled. If the (3S,5R) isomer is present at levels >0.1% (ICH Q3A threshold), it must be specified and quantified.
Figure 1: Stereochemical relationships of Atorvastatin. The (3S,5R) isomer is the critical diastereomeric impurity requiring specific monitoring.[6]
Part 2: Reference Standard Qualification Protocol
Before a vial of (3S,5R)-Atorvastatin can be used to validate a method, it must be qualified as a Reference Standard (RS).[1] We utilize a Mass Balance Approach to assign potency.
Structural Confirmation (Identity)[1]
-
1H-NMR (500 MHz, DMSO-d6): Focus on the chemical shift of the methine protons at C3 and C5. In the (3S,5R) isomer, the coupling constants (
values) between H3/H5 and methylene protons differ from the (3R,5R) form due to the change in the spatial environment (syn- vs anti-diol relationship).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
HRMS (ESI+): Confirm molecular ion
(approx, for free acid). -
FT-IR: Confirm characteristic bands for amide (1650 cm⁻¹) and carboxylate.
Purity Assignment (Potency)
The potency (
| Parameter | Method | Acceptance Criteria |
| Organic Purity ( | HPLC (Area Normalization) | > 98.0% |
| Water Content ( | Karl Fischer Titration (Coulometric) | Report Value (Typically < 5%) |
| Residual Solvents | GC-Headspace | < ICH Q3C Limits |
| Residue on Ignition ( | Sulfated Ash (USP <281>) | Report Value (Critical for Ca salts) |
Part 3: Analytical Methodologies
We employ a dual-method strategy: Method A for routine Related Substances (using RP-HPLC) and Method B for definitive Stereochemical Purity (using Chiral HPLC).[1]
Method A: Reversed-Phase HPLC (Related Substances)
While (3S,5R) is a diastereomer and theoretically separable on achiral phases, it elutes very close to the API.[1]
-
Column: Zorbax Bonus-RP or Phenomenex Luna C18(2),
. -
Mobile Phase A: 0.1% Acetic Acid or Ammonium Acetate buffer (pH 3.8).
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0 min: 55% B
-
20 min: 55% B (Isocratic hold is crucial for isomer separation)
-
40 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 246 nm.[8]
-
Critical System Suitability: Resolution (
) between Atorvastatin and (3S,5R)-Impurity > 1.5.[9][10]
Method B: Chiral HPLC (Stereochemical Purity)
This method is used when Method A yields ambiguous results or for specific "Enantiomeric Purity" testing.
-
Stationary Phase: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate)).[1] This phase separates based on inclusion complexes and hydrogen bonding.
-
Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.5 (40:60 v/v).
-
Note: Acidic pH prevents ionization of the carboxylic acid, keeping the molecule neutral for better interaction with the chiral selector.
-
-
Flow Rate: 0.8 mL/min.[8]
-
Temperature: 25°C (Lower temperature often improves chiral selectivity).
-
Elution Order: typically (3S,5S)
(3R,5R) (3S,5R). (Verify with specific column lot).
Part 4: Experimental Workflow & Validation
The following diagram illustrates the workflow for qualifying the impurity and using it to validate the analytical method.
Figure 2: Workflow for Reference Standard Qualification and Method Validation.
Preparation of Resolution Solution
To demonstrate specificity (ICH Q2), prepare a solution containing both the API and the (3S,5R) standard.
-
Stock A (API): 0.5 mg/mL Atorvastatin Calcium in Methanol.
-
Stock B (Impurity): 0.05 mg/mL (3S,5R)-Atorvastatin in Methanol.
-
Resolution Mix: Transfer 1.0 mL of Stock A and 0.1 mL of Stock B into a 10 mL flask. Dilute to volume with diluent.
-
Injection: Inject 20
L.[11]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Criteria: The (3S,5R) peak usually elutes before the main Atorvastatin peak in RP-HPLC (verify with specific column).
must be .
References
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]
-
United States Pharmacopeia (USP). (2023). Atorvastatin Calcium Monograph: Organic Impurities. USP-NF Online.[1] [Link][1]
-
European Directorate for the Quality of Medicines (EDQM). (2023). Atorvastatin Calcium Trihydrate - Impurity B.[1] European Pharmacopoeia.[] [Link][1]
-
Shah, R. P., et al. (2012). Stability indicating RP-HPLC method for determination of Atorvastatin Calcium and its impurities.[1] Journal of Chromatographic Science. [Link]
-
Cass, Q. B., et al. (2011). Chiral separation of statins: A review. Journal of Pharmaceutical and Biomedical Analysis.[13] [Link]
Sources
- 1. Atorvastatin Calcium - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. veeprho.com [veeprho.com]
- 5. Atorvastatin (3S,5R) Isomer Calcium Salt (Atorvastatin USP Related Compound B) | CAS Number 887196-25-0 [klivon.com]
- 6. GSRS [precision.fda.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets [austinpublishinggroup.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ppj.org.ly [ppj.org.ly]
- 13. medjpps.com [medjpps.com]
Methodological & Application
Application Note: High-Throughput Chiral Purity Analysis of Atorvastatin via Supercritical Fluid Chromatography (SFC)
Executive Summary
This guide details a robust, field-proven protocol for the chiral separation of Atorvastatin and its enantiomeric impurities using Supercritical Fluid Chromatography (SFC). While traditional Normal Phase Liquid Chromatography (NPLC) methods (e.g., USP monographs) utilize high volumes of toxic solvents (hexane/ethanol) and require long run times (>30 mins), this SFC methodology reduces analysis time to under 10 minutes while maintaining resolution (
Key Advantages:
-
Speed: 3-4x faster than conventional NPLC.
-
Green Chemistry: >80% reduction in organic solvent consumption.
-
Resolution: Superior selectivity for the critical (3R, 5R)-atorvastatin active isomer against the (3S, 5S)-enantiomer and diastereomeric impurities.
Technical Background & Mechanism
The Chiral Challenge
Atorvastatin Calcium contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain. This results in four possible stereoisomers:
-
(3R, 5R)-Atorvastatin: The active pharmaceutical ingredient (API).
-
(3S, 5S)-Enantiomer: The direct mirror image (often the critical impurity).
-
(3R, 5S) and (3S, 5R)-Diastereomers: Related impurities.
Achieving baseline separation of the enantiomeric pair (R,R vs S,S) is the primary analytical challenge due to their identical physical properties in achiral environments.
Why SFC?
SFC utilizes supercritical CO
Mechanistic Insight: The separation relies on the "three-point interaction" model between the analyte, the polysaccharide-based Chiral Stationary Phase (CSP), and the mobile phase modifier. The immobilized Amylose-based phases (e.g., Chiralpak IA) are preferred over coated phases (AD-H) in SFC to allow for a broader range of modifiers without stripping the stationary phase.
Experimental Protocols
Reagents and Equipment
-
System: Agilent 1260 Infinity II SFC or Waters ACQUITY UPC
(or equivalent). -
Detector: PDA (Photodiode Array) set to 245 nm (peak absorption for atorvastatin).
-
Solvents: CO
(SFC Grade, 99.99%), Methanol (LC-MS Grade), Diethylamine (DEA) or Trifluoroacetic acid (TFA) as additives. -
Samples: Atorvastatin Calcium Reference Standard, Enantiomer/Diastereomer Mix.
Sample Preparation (Critical Step)
-
Solvent: Dissolve samples in 100% Methanol. Avoid water as it is immiscible with scCO
at standard pressures. -
Concentration: 0.5 mg/mL for screening; 1.0 mg/mL for purity analysis.
-
Filtration: 0.2 µm PTFE filter (mandatory to prevent nozzle clogging).
Protocol A: Method Development (Screening)
Use this workflow to determine the optimal column/modifier combination for your specific matrix.
Step 1: Column Selection Screen the following Chiral Stationary Phases (CSPs):
-
Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized: Chiralpak IA / Coated: AD-H) - Primary Choice.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized: Chiralpak IB / Coated: OD-H).
-
Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized: Chiralpak IC).
Step 2: Mobile Phase Screening Gradient
-
Flow Rate: 3.0 mL/min
-
Back Pressure Regulator (BPR): 120 bar
-
Temperature: 40°C
-
Gradient: 5% to 50% Modifier (MeOH + 0.1% DEA) over 10 minutes.
Step 3: Evaluation
Select the column providing the highest
Protocol B: Optimized Isocratic Method (The "Golden" Standard)
This protocol is the validated output for routine QC testing.
| Parameter | Setting | Rationale |
| Column | Chiralpak IA-3 (150 x 4.6 mm, 3 µm) | Immobilized phase offers robustness; 3µm particles improve efficiency/resolution. |
| Mobile Phase A | CO | Low viscosity carrier.[2] |
| Mobile Phase B | Methanol + 0.1% Diethylamine (DEA) | MeOH provides strong elution strength; DEA sharpens peaks for basic/salt analytes. |
| Isocratic Ratio | 80:20 (CO | Optimized for retention ( |
| Flow Rate | 3.0 - 4.0 mL/min | High speed enabled by low SFC backpressure. |
| Col. Temp | 35°C | Controls density of CO |
| Back Pressure | 150 bar (2175 psi) | Ensures CO |
| Detection | UV @ 245 nm | Max absorbance for Atorvastatin. |
| Run Time | < 8.0 minutes | High throughput. |
Self-Validating Criteria (System Suitability):
-
Resolution (
): > 2.0 between (3S, 5S) and (3R, 5R) peaks. -
Tailing Factor (
): 0.8 < < 1.3. -
Repeatability: RSD < 1.0% for retention time (n=6).
Workflow Visualization
The following diagram illustrates the logical flow for developing and validating the SFC method.
Caption: Figure 1: Step-by-step SFC method development workflow from sample prep to routine QC.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with residual silanols or solubility issues. | Increase additive concentration (0.1% |
| Poor Resolution | Inadequate interaction time or temperature effects. | Lower temperature to 30°C (increases retention). Decrease Modifier % (e.g., 20% |
| Pressure Fluctuations | Pump cavitation or nozzle clogging. | Check CO |
| Retention Drift | Column equilibration or water accumulation. | Equilibrate column for >10 mins. Install a moisture trap on CO |
References
-
Chiral Technologies. (2014).[4] Atorvastatin Application Note: Separation on CHIRALPAK IA-3.[5] Retrieved from [Link]
-
Toribio, L., et al. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Journal of Chromatography B. Retrieved from [Link]
-
Waters Corporation. (2023). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa II Mass Detector. Retrieved from [Link]
-
Agilent Technologies. (2012). Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Retrieved from [Link]
-
European Pharmacopoeia. (2022).[4] Atorvastatin Calcium Monograph (HPLC Reference). Retrieved from [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]
- 5. chiraltech.com [chiraltech.com]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Atorvastatin and its Acid/Lactone Isomers in Human Plasma
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of atorvastatin (ATV) and its principal active and inactive isomeric forms, including ortho-hydroxyatorvastatin (o-ATV), para-hydroxyatorvastatin (p-ATV), and their corresponding lactones in human plasma. The method presented herein is designed for high sensitivity, specificity, and throughput, making it suitable for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. We provide a step-by-step protocol, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters, along with a summary of validation results that meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2]
Introduction
Atorvastatin is a synthetic lipid-lowering agent and an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3] Following oral administration, atorvastatin is metabolized into two active metabolites, ortho- and para-hydroxyatorvastatin, which are in equilibrium with their corresponding inactive lactone forms.[4][5] Given that the acid forms are pharmacologically active, the ability to accurately and simultaneously quantify both the parent drug and its acid and lactone isomers is critical for a complete understanding of its pharmacokinetic and pharmacodynamic profile.
The inherent instability of the lactone forms, which can readily hydrolyze to their acid counterparts, presents a significant analytical challenge.[4] This method has been optimized to minimize this interconversion during sample processing, ensuring the accurate representation of the in vivo concentrations of each analyte. This is achieved through careful control of temperature and pH during the sample preparation phase.[4][5]
Experimental
Materials and Reagents
-
Analytes and Internal Standards: Atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, atorvastatin lactone, o-hydroxyatorvastatin lactone, p-hydroxyatorvastatin lactone, and their corresponding deuterium-labeled internal standards (e.g., Atorvastatin-d5) were sourced from a reputable supplier.
-
Solvents and Chemicals: HPLC-grade acetonitrile, methanol, and water were used. Formic acid and glacial acetic acid of analytical grade were also utilized.[6][7]
-
Plasma: Drug-free human plasma was obtained from a certified vendor.
Sample Preparation: Protein Precipitation
Protein precipitation was selected for its simplicity, speed, and high recovery rates, making it ideal for high-throughput analysis.[3][6]
Protocol:
-
Thaw plasma samples on an ice-water slurry to minimize enzymatic activity and lactone hydrolysis.[6]
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (containing d5-labeled standards for each analyte).[5][6]
-
Vortex briefly to mix.
-
Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is crucial for resolving the isomeric forms of atorvastatin and its metabolites from endogenous plasma components. A phenyl-based column chemistry was chosen for its unique selectivity for aromatic compounds.[6]
Table 1: LC Parameters
| Parameter | Value |
| HPLC System | High-performance or Ultra-high performance liquid chromatography system |
| Column | Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm) or equivalent[6] |
| Mobile Phase A | 0.1% v/v glacial acetic acid in 10% v/v methanol in water[6] |
| Mobile Phase B | 40% v/v methanol in acetonitrile[6] |
| Flow Rate | 0.35 mL/min[6] |
| Gradient | Optimized for baseline separation of all analytes within a 7-minute run time[6] |
| Column Temp. | Ambient |
| Injection Vol. | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) was used for detection and quantification.[6][7] The MRM transitions were optimized for each analyte and internal standard to ensure maximum sensitivity and specificity.
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Atorvastatin (Acid) | 559.4 | 440.1 |
| o-hydroxyatorvastatin (Acid) | 575.4 | 466.2 |
| p-hydroxyatorvastatin (Acid) | 575.5 | 440.5 |
| Atorvastatin Lactone | 541.3 | 448.3 |
| o-hydroxyatorvastatin Lactone | 557.3 | 448.3 |
| p-hydroxyatorvastatin Lactone | 557.3 | 448.3 |
| Atorvastatin-d5 (IS) | 564.4 | 445.1 |
Note: The specific product ions are based on the characteristic fragmentation patterns of atorvastatin and its metabolites. The fragmentation of the protonated atorvastatin molecule ([M+H]+ at m/z 559) primarily involves the cleavage of the side chain, leading to the major product ion at m/z 440.[8][9][10]
Method Validation
The method was fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2] The validation assessed linearity, accuracy, precision, selectivity, stability, and matrix effect.
Table 3: Summary of Method Validation Results
| Parameter | Result |
| Linearity | 0.05 - 100 ng/mL for all analytes (R² ≥ 0.9975)[6] |
| LLOQ | 0.05 ng/mL for all analytes[6] |
| Accuracy | 85-115% of nominal concentrations[6] |
| Precision | Intra- and inter-day precision ≤ 15%[6] |
| Recovery | Mean extraction recoveries ranged from 88.6% to 111%[6] |
| Stability | Stable in plasma for 6 hours on ice, through 3 freeze-thaw cycles, and for 3 months at -80°C[6] |
Workflow and Data Analysis
The overall analytical workflow is depicted below. Data acquisition and processing were performed using the mass spectrometer's proprietary software. Calibration curves were constructed using a weighted (1/x²) linear regression of the peak area ratio (analyte/internal standard) versus the nominal concentration.
Caption: LC-MS/MS workflow for atorvastatin isomer analysis.
Discussion
The accurate quantification of atorvastatin and its isomers is contingent on several critical factors addressed in this method.
Causality in Experimental Choices
-
Sample Preparation: Protein precipitation was chosen over more complex methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize sample handling time and reduce the risk of lactone hydrolysis.[3][6] Performing these steps at low temperatures is paramount for maintaining the integrity of the analytes.[4][5]
-
Chromatography: The use of a phenyl stationary phase provides π-π interactions with the aromatic rings of atorvastatin and its metabolites, offering a different selectivity compared to standard C18 columns and enabling the baseline separation of all six isomers.[6] The gradient elution ensures that all compounds are eluted efficiently with good peak shape.
-
Mass Spectrometry: Positive ESI was selected as it provides a strong protonated molecular ion ([M+H]+) for atorvastatin and its metabolites, which is ideal for sensitive MRM analysis.[6][7][11] The use of deuterium-labeled internal standards is crucial for correcting for any variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[4][6]
Self-Validating System
This protocol incorporates several self-validating checks:
-
Internal Standards: The consistent response of the deuterated internal standards across all samples provides a real-time check on the efficiency of the extraction and the stability of the instrument's performance.
-
Quality Control Samples: The inclusion of low, medium, and high concentration quality control (QC) samples in each analytical run, as per FDA guidelines, ensures the accuracy and precision of the results for each batch of samples analyzed.[1][4]
-
Chromatographic Resolution: The baseline separation of all six isomers confirms the selectivity of the method and prevents inaccurate quantification due to overlapping peaks.
Caption: Atorvastatin fragmentation in positive ESI mode.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of atorvastatin and its five major acid and lactone isomers in human plasma. The simple and rapid protein precipitation protocol, combined with a highly selective chromatographic separation and specific mass spectrometric detection, ensures the accuracy and precision required for demanding bioanalytical applications in clinical and pharmaceutical research. The method has been rigorously validated and is ready for implementation in regulated laboratory environments.
References
- Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information. (n.d.). Google.
- Jemal, M., Ouyang, Z., & Powell, M. L. (1999). Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry. PubMed.
- Singh, S., Kumar, V., & Bhutani, R. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. PubMed.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.
- FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Google.
- Yadav, M. (n.d.). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. SCIRP.
- Yadav, M., Singh, R., Gupta, A., & Sharma, M. (n.d.). Proposed fragmentation pathway for fragment ion F1, F2, F3 and F4 of atorvastatin based on MS 2 and MS 3 spectral data. ResearchGate.
- FDA. (n.d.). Bioanalytical Method Validation FDA 2001.pdf. Google.
- Liu, D., Jiang, J., Zhou, H., & Hu, P. (n.d.). Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. SciSpace.
- FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA.
- Macwan, J. S., Ionita, I. A., Dostalek, M., & Akhlaghi, F. (2011). Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). PubMed.
- FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA.
- Li, K., et al. (n.d.). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods (RSC Publishing).
- Hermann, M., et al. (2021, March 2). Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. MDPI.
- Macwan, J. S., et al. (2026, January 1). Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ResearchGate.
- Yadav, M. (2025, August 7). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. ResearchGate.
- Al-Aani, H., Al-Rekabi, A., & Al-Ta'ii, H. (2024, March 31). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
- Nguyen, T. H., et al. (2023, July 17). A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. MDPI.
- Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Shimadzu.
- Rukthong, P., et al. (n.d.). The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by lc-ms ms and its application to pharmacokinetics study. ResearchGate.
- Hermann, M., Aaserud, W., & Asberg, A. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. PubMed.
- Ahangar, L. E., et al. (n.d.). Determination of atorvastatin in human plasma by magnetic solid-phase extraction combined with HPLC and application to a pharmacokinetic study. Academia.edu.
- Rukthong, P., et al. (n.d.). The quantitation of atorvastatin in human plasma by solid phase micro-extraction followed by LC-MS/MS and its application to pharmacokinetics study. Mahidol University.
- Bahrami, G., et al. (2019, February 5). Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of. Digital Scholarship@Texas Southern University.
- Al-Aani, H., Al-Rekabi, A., & Al-Ta'ii, H. (2024, March 31). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
- Al-Aani, H., Al-Rekabi, A., & Al-Ta'ii, H. (2024, March 13). Chiral screening approach of atorvastatin diastereomers by HPLC method. Zenodo.
- Murthy, M. V., Srinivas, K., Kumar, N. R., & Mukkanti, K. (n.d.). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
- Mohammadi, A., et al. (n.d.). (PDF) Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. lcms.cz [lcms.cz]
- 4. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
- 9. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 11. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Scalable and Efficient Protocol for the Large-Scale Synthesis of Atorvastatin Calcium
Abstract
Atorvastatin, an inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][2][3] This application note provides a detailed, field-proven protocol for the large-scale synthesis of atorvastatin calcium. The described methodology is anchored in the industrially favored Paal-Knorr pyrrole synthesis, a convergent strategy ensuring high yields and operational efficiency suitable for kilogram-scale production.[1][4][5] This guide delves into the causal chemistry of each synthetic step, from the preparation of key intermediates to the final purification and crystallization of the active pharmaceutical ingredient (API). All quantitative data is summarized for clarity, and experimental workflows are visually represented to enhance understanding for researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Atorvastatin Synthesis
Atorvastatin's market significance and therapeutic impact necessitate robust and economically viable manufacturing processes.[2] The Paal-Knorr synthesis has emerged as the most prominent route due to its convergent nature, which allows for the independent synthesis and purification of two key fragments that are later combined.[4][5] This approach mitigates the risk of low overall yields often associated with linear syntheses.[5] This protocol focuses on a well-established pathway that has been optimized for large-scale production, emphasizing safety, purity, and yield.
Overview of the Synthetic Strategy
The synthesis of atorvastatin calcium is strategically divided into three main stages:
-
Synthesis of the 1,4-Diketone Core: Preparation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.
-
Synthesis of the Chiral Side-Chain: Asymmetric synthesis of tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
-
Convergent Synthesis and Final API Preparation: Paal-Knorr condensation of the two key intermediates, followed by deprotection, hydrolysis, and salt formation to yield atorvastatin calcium.
The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of Atorvastatin Calcium.
Experimental Protocols
Synthesis of the 1,4-Diketone Intermediate
A common and efficient method for the preparation of the 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is the Stetter reaction.[4][6]
Protocol:
-
To a solution of 4-fluorobenzaldehyde and N-(1-methylethyl)-N-phenyl-2-oxopropanamide in a suitable solvent such as tetrahydrofuran (THF), add a thiazolium salt catalyst.
-
Slowly add a base, for instance, triethylamine, to the mixture at a controlled temperature.
-
Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,4-diketone.
Synthesis of the Chiral Side-Chain Intermediate
The chiral side-chain, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is a critical component that introduces the necessary stereochemistry into the final molecule.[7] Its synthesis often starts from commercially available, inexpensive chiral precursors.[7]
Protocol:
-
The synthesis can be initiated from a suitable chiral starting material, which is then elaborated through a series of steps including asymmetric reduction and protection to form the 1,3-dioxane ring structure.
-
A key step involves the introduction of the aminoethyl group, often achieved through a protected precursor.
-
The final step in the side-chain synthesis is the deprotection of the amino group to yield the desired primary amine.
-
Purification of the final chiral side-chain intermediate is typically achieved through column chromatography or crystallization of a salt form.
Convergent Synthesis: Paal-Knorr Pyrrole Formation
This step constitutes the core of the convergent strategy, where the two previously synthesized intermediates are condensed to form the atorvastatin backbone.[4][5][8]
Caption: Paal-Knorr condensation workflow.
Protocol:
-
In a reaction vessel, dissolve the 1,4-diketone intermediate and the chiral side-chain amine in a solvent mixture, commonly toluene and heptane.[5][9]
-
Add a catalytic amount of pivalic acid to facilitate the condensation.[9][10]
-
Heat the reaction mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically slow due to steric hindrance.[5]
-
Once the reaction is complete, cool the mixture and perform an appropriate workup.
-
The resulting protected atorvastatin intermediate is then isolated.
Final Deprotection, Hydrolysis, and Salt Formation
The final steps involve the removal of protecting groups and the formation of the pharmaceutically acceptable calcium salt.[1][11]
Protocol:
-
Ketal Deprotection: Treat the protected atorvastatin with an acid, such as hydrochloric acid, in a suitable solvent like methanol to remove the ketal protecting group.[1] Isolate the resulting diol intermediate, which can be obtained as a crystalline solid, facilitating purification.[1]
-
Ester Hydrolysis and Salt Formation:
-
Dissolve the diol intermediate in a mixture of methanol and water.[1]
-
Add sodium hydroxide to hydrolyze the tert-butyl ester, forming the sodium salt of atorvastatin.[1]
-
To remove organic impurities, perform extractions with ethyl acetate.[1][11]
-
Add a solution of calcium chloride dihydrate to the aqueous solution of the sodium salt to precipitate atorvastatin calcium.[12]
-
-
Isolation and Drying:
Purification and Crystallization
The final purity and crystalline form of atorvastatin calcium are critical for its stability and bioavailability.[15][16] The most stable and desired polymorphic form is Form I, a trihydrate.[15][16]
Protocol for Recrystallization (if necessary):
-
Crude atorvastatin calcium can be purified by recrystallization from a mixed solvent system, such as methanol/water or ethanol/water.[17]
-
Dissolve the crude material in the solvent system at an elevated temperature.
-
Allow the solution to cool slowly to induce crystallization. Seeding with a small amount of pure Form I crystals can be beneficial.
-
Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Data Presentation: Typical Yields and Purity
| Step | Intermediate/Product | Typical Yield | Purity (by HPLC) |
| 3.1 | 1,4-Diketone | 80-90% | >98% |
| 3.2 | Chiral Side-Chain | 75-85% | >99% |
| 3.3 | Protected Atorvastatin | 85-95% | >97% |
| 3.4 | Atorvastatin Calcium | 75-85% (from diol) | >99.5%[1] |
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized atorvastatin calcium.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and quantifying impurities. A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound and key intermediates.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.
-
UV-Visible Spectroscopy: Atorvastatin calcium exhibits a characteristic UV absorbance maximum, which can be used for quantification.[18][20][21]
Conclusion
This application note outlines a comprehensive and scalable protocol for the synthesis of atorvastatin calcium, leveraging the industrially proven Paal-Knorr reaction. By providing a detailed, step-by-step methodology and explaining the rationale behind key experimental choices, this guide serves as a valuable resource for researchers and professionals in pharmaceutical development and manufacturing. The described process, when executed with care, consistently yields high-purity atorvastatin calcium suitable for clinical use.
References
-
An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. ResearchGate. Available at: [Link]
-
Lee, H. W., Kim, Y. M., Yoo, C. L., Kang, S. K., & Ahn, S. K. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Bulletin of the Korean Chemical Society, 29(4), 779-782. Available at: [Link]
-
An improved kilogram-scale preparation of atorvastatin calcium. ResearchGate. Available at: [Link]
-
Nagy, J., Toth, T., Szigetvari, A., et al. (2015). An improved kilogram-scale preparation of atorvastatin calcium. Chemistry Central Journal, 9(1), 10. Available at: [Link]
-
Green-by-design biocatalytic process for atorvastatin intermediate. RSC Publishing. Available at: [Link]
- Process for the preparation of atorvastatin calcium. Google Patents.
- Process for the preparation of atorvastatin and intermediates. Google Patents.
- Preparation process useful in synthesis of atorvastatin. Google Patents.
-
Who holds the patent for Atorvastatin?. Patsnap Synapse. Available at: [Link]
- Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds. Google Patents.
-
Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer. PMC. Available at: [Link]
-
Synthesis of Atorvastatin. The Royal Society of Chemistry. Available at: [Link]
-
An improved kilogram-scale preparation of atorvastatin calcium. PubMed. Available at: [Link]
-
The synthetic routes to atorvastatin intermediate. The KRED Route... ResearchGate. Available at: [Link]
-
Atorvastatin (Lipitor) by MCR. ACS Publications. Available at: [Link]
- Method for preparing atorvastatin key intermediate L1 by solvent-free method. Google Patents.
- Purification method of atorvastatin calcium intermediate ATS-9. Google Patents.
- Atorvastatin calcium intermediate and preparation method and application thereof. Google Patents.
- Industrial process for the production of crystalline atorvastatin trihydrate hemi calcium salt. Google Patents.
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Available at: [Link]
-
Various analytical methods for analysis of atorvastatin: A review. ResearchGate. Available at: [Link]
-
[18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. PMC. Available at: [Link]
-
Various analytical methods for analysis of atorvastatin: A review. Available at: [Link]
- Purification method for I-type atorvastatin calcium. Google Patents.
-
A FACTORY SCALE PROCESS FOR PRODUCING CRYSTALLINE ATORVASTATIN TRIHYDRATE HEMI CALCIUM SALT. Patent 1237865. Available at: [Link]
-
Spectrophotometric Methods for Estimation of Atorvastatin Calcium Form Tablet Dosage Forms. Available at: [Link]
-
Development of the Spectrophotometric Method for the Determination of Atorvastatin Calcium in Tablets by using Bromophenol Blue. Available at: [Link]
-
Case Study 3: Atorvastatin - Crystalline Form Change In Late Development. Available at: [Link]
Sources
- 1. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Who holds the patent for Atorvastatin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]
- 10. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. EP1584616A1 - Industrial process for the production of crystalline atorvastatin trihydrate hemi calcium salt - Google Patents [patents.google.com]
- 14. A FACTORY SCALE PROCESS FOR PRODUCING CRYSTALLINE ATORVASTATIN TRIHYDRATE HEMI CALCIUM SALT - Patent 1237865 [data.epo.org]
- 15. Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Case Study 3: Atorvastatin - Crystalline Form Change In Late Development - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 17. CN104945300A - Purification method for I-type atorvastatin calcium - Google Patents [patents.google.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. jddtonline.info [jddtonline.info]
- 20. sphinxsai.com [sphinxsai.com]
- 21. moca.net.ua [moca.net.ua]
Use of (3S,5R)-Atorvastatin in studying CYP3A4 enzyme induction
Application Note: Stereoselective CYP3A4 Induction Assessment using (3S,5R)-Atorvastatin
Executive Summary
This technical guide details the protocol for utilizing (3S,5R)-Atorvastatin —a diastereomeric impurity and metabolic probe—to study stereoselective CYP3A4 enzyme induction. While the clinically active (3R,5R)-Atorvastatin (Lipitor®) is a well-characterized PXR ligand, its stereoisomers exhibit differential potency.
Regulatory guidelines (FDA MIST, ICH M7) require the qualification of impurities and metabolites that circulate at significant levels. This guide provides a self-validating workflow to assess whether the (3S,5R) epimer contributes to Drug-Drug Interaction (DDI) liabilities via the Pregnane X Receptor (PXR) pathway.
Key Applications:
-
Impurity Qualification: Assessing if manufacturing impurities (Impurity C) possess disproportionate induction risk compared to the parent drug.
-
Mechanistic Toxicology: Studying the stereochemical requirements of the PXR Ligand Binding Domain (LBD).
-
Analytical Separation: Differentiating induction effects from metabolic competition.
Mechanistic Background
Stereochemistry and PXR Activation
Atorvastatin contains two chiral centers at C3 and C5. The active pharmaceutical ingredient is (3R,5R) . The (3S,5R) isomer is an epimer at the C3 position.
-
Mechanism: CYP3A4 induction is primarily mediated by the nuclear receptor PXR. Upon ligand binding, PXR translocates to the nucleus, heterodimerizes with RXR (Retinoid X Receptor), and binds to the PXRE (Response Element) in the CYP3A4 promoter region.
-
Stereoselectivity: Research indicates that PXR activation is stereospecific.[1] While (3R,5R)-atorvastatin is a potent inducer, the (3S,5R) isomer exhibits altered binding affinity to the PXR LBD, often resulting in lower but non-negligible induction potency (Korhonova et al., 2015).
Pathway Visualization
Figure 1: The PXR-mediated signaling pathway leading to CYP3A4 induction by atorvastatin isomers.
Experimental Design & Validation
To ensure data integrity (E-E-A-T), this protocol uses a Relative Induction Score (RIS) approach, comparing the (3S,5R) isomer directly against the (3R,5R) parent and a positive control (Rifampicin).
Test System Requirements
| Component | Specification | Rationale |
| Cell Model | Cryopreserved Primary Human Hepatocytes (PHH) | Gold standard per FDA guidance; retains full nuclear receptor expression. |
| Donor Pool | Minimum 3 donors | Accounts for inter-individual variability in PXR expression. |
| Culture Format | Sandwich Culture (Matrigel overlay) | Maintains hepatocyte polarity and transporter function for >7 days. |
| Test Article | (3S,5R)-Atorvastatin Calcium | Purity >98% (chiral purity essential to avoid false positives from 3R,5R contamination). |
Concentration Selection
Atorvastatin exhibits solubility limits and cytotoxicity at high concentrations.
-
Range: 0.1 µM to 50 µM.
-
Vehicle: DMSO (Final concentration < 0.1% v/v).
-
Controls:
-
Positive: Rifampicin (10 µM) – Strong CYP3A4 inducer.
-
Negative: Flumazenil (25 µM) – Non-inducer.
-
Comparator: (3R,5R)-Atorvastatin (Active Drug).
-
Step-by-Step Protocol
Phase 1: Hepatocyte Incubation[2]
-
Thawing & Plating: Thaw PHH and plate in collagen-coated 24-well plates at density 0.7 × 10⁶ cells/mL. Allow attachment for 4–6 hours.
-
Overlay: Apply Matrigel overlay (0.25 mg/mL) to establish sandwich culture. Incubate for 24 hours to restore morphology.
-
Adaptation: Incubate cells in serum-free Williams E Medium (supplemented with dexamethasone/insulin) for 24 hours prior to dosing.
-
Dosing:
-
Prepare serial dilutions of (3S,5R)-Atorvastatin (0.1, 1, 10, 30, 50 µM).
-
Refresh media with test compounds daily for 3 consecutive days (72 hours) .
-
Critical Control: Monitor cell viability (LDH release or ATP assay) at 50 µM to distinguish cytotoxicity from down-regulation.
-
Phase 2: Endpoint Analysis (mRNA & Activity)
FDA guidance recommends measuring both mRNA and enzyme activity.
A. mRNA Quantitation (RT-qPCR)
-
Lysis: Lyse cells using TRIzol or RLT buffer.
-
Target Genes: CYP3A4 (Target), GAPDH or B2M (Housekeeping).
-
Analysis: Calculate fold induction using the
method relative to the Vehicle Control.
B. Enzymatic Activity (Testosterone 6β-hydroxylation)
-
Probe Substrate: Testosterone (200 µM).
-
Incubation: Wash cells, add Testosterone in Krebs-Henseleit buffer, incubate for 30 minutes.
-
Stop Reaction: Add ice-cold Acetonitrile containing Internal Standard (e.g., Testosterone-d3).
-
Detection: Quantify 6β-hydroxytestosterone via LC-MS/MS.
Phase 3: Analytical Workflow (LC-MS/MS)
Differentiation of isomers is critical if measuring intracellular accumulation.
Figure 2: Analytical workflow for quantifying Atorvastatin isomers and metabolites.
LC-MS/MS Conditions for Isomer Separation: Since (3S,5R) and (3R,5R) are diastereomers, they can be separated on high-efficiency C18 columns without chiral phases.
-
Column: UPLC HSS T3 or BEH C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Gradient: Slow ramp from 35% B to 55% B over 8 minutes.
-
Note: The (3S,5R) epimer typically elutes slightly earlier or later than the (3R,5R) parent depending on the specific column chemistry; retention time confirmation with pure standards is mandatory.
Data Interpretation & Reporting
Calculation of Induction Parameters
Summarize data to determine if (3S,5R)-Atorvastatin is a clinically relevant inducer.
| Parameter | Formula | Interpretation Threshold (FDA) |
| Fold Induction | ||
| % Positive Control | > 40% of Rifampicin response suggests strong induction. | |
| Fit to Sigmoidal Dose-Response Model | Used to calculate |
Comparative Analysis (Example Data Structure)
| Compound | Concentration (µM) | CYP3A4 mRNA (Fold Change) | CYP3A4 Activity (Fold Change) | Induction Classification |
| DMSO (Vehicle) | - | 1.0 | 1.0 | Baseline |
| Rifampicin | 10 | 18.5 ± 2.1 | 14.2 ± 1.5 | Strong Inducer |
| (3R,5R)-Atorvastatin | 10 | 8.4 ± 1.2 | 6.1 ± 0.8 | Moderate Inducer |
| (3S,5R)-Atorvastatin | 10 | 3.2 ± 0.5 | 2.1 ± 0.3 | Weak Inducer |
Interpretation: In this hypothetical dataset, the (3S,5R) impurity induces CYP3A4 but with significantly lower potency than the active drug. This suggests that at low impurity levels (e.g., <0.5% in drug substance), the contribution of (3S,5R) to the total DDI profile is negligible.
References
-
Korhonova, M., et al. (2015).[5][6] Optical isomers of atorvastatin, rosuvastatin and fluvastatin enantiospecifically activate pregnane X receptor PXR and induce CYP2A6, CYP2B6 and CYP3A4 in human hepatocytes.[1][5] PLoS One, 10(9), e0137720.
-
U.S. Food and Drug Administration (FDA). (2020).[7][8] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.
-
Hoffart, E., et al. (2012). Quantitative determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS.[3][4] Analytical Methods, 4, 1-8.
-
Lau, Y.Y., et al. (2006). Atorvastatin induction of CYP3A4: Implications for drug-drug interactions. Drug Metabolism and Disposition, 34(7).
Sources
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. ajmhsrcmp.org [ajmhsrcmp.org]
- 3. scispace.com [scispace.com]
- 4. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. solvobiotech.com [solvobiotech.com]
Application Note: Spectrophotometric Strategies for the Determination of Atorvastatin Calcium in Bulk and Pharmaceutical Formulations
[1][2][3][4][5][6][7][8][9]
Executive Summary
This application note details three distinct spectrophotometric methodologies for the quantification of Atorvastatin Calcium (ATV) in bulk drugs. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating assays, spectrophotometry offers a cost-effective, rapid, and robust alternative for routine Quality Control (QC) and content uniformity testing.
This guide moves beyond basic "recipe" instructions to explore the mechanistic basis of each method, ensuring that analysts understand the critical control points (CCPs) required for reproducibility. We cover:
-
Direct UV Spectrophotometry: For rapid, high-throughput analysis of pure bulk drugs.
-
Ion-Pair Complexation (Visible): A specific extractive method using Bromocresol Green (BCG) to mitigate excipient interference.
-
Oxidative Coupling (Visible): A high-sensitivity kinetic method using MBTH.
Chemical Basis & Mechanistic Insight
Atorvastatin Calcium is a statin containing a pyrrole ring and a heptanoic acid side chain.[1] Its spectrophotometric determination relies on specific functional groups:
-
Chromophores for UV: The pyrrole ring and the fluorophenyl group provide strong absorption in the UV region (240–250 nm).
-
Sites for Ion-Pairing: The nitrogen in the pyrrole ring or the secondary amine (depending on pH) can be protonated to form positively charged cations, which pair with anionic dyes (e.g., Bromocresol Green) in acidic media.
-
Reactive Centers: The aromatic amine moieties are susceptible to oxidative coupling with reagents like MBTH (3-methyl-2-benzothiazolinone hydrazone).[2]
Experimental Protocols
Method A: Direct UV Spectrophotometry (Zero-Order)
Best for: Routine QC of bulk API where excipient interference is negligible.
Principle:
ATV exhibits a characteristic absorption maximum (
Reagents:
-
Solvent: Methanol (HPLC Grade).
-
Stock Standard: Atorvastatin Calcium Reference Standard.
Protocol:
-
Stock Preparation: Accurately weigh 10.0 mg of ATV and transfer to a 100 mL volumetric flask. Dissolve in ~50 mL methanol; sonicate for 5 minutes. Make up to volume with methanol (Concentration: 100 µg/mL).
-
Working Standards: Prepare serial dilutions in methanol to obtain concentrations of 5, 10, 15, 20, 25, and 30 µg/mL.
-
Scanning: Scan the 15 µg/mL standard from 200 nm to 400 nm against a methanol blank to confirm
(typically 246 nm). -
Measurement: Measure absorbance of all standards at 246 nm.
-
Calculation: Plot Absorbance vs. Concentration. Calculate the regression equation
.
Critical Control Point:
-
Solvent Cut-off: Ensure the methanol used has a UV cut-off below 205 nm. Impure methanol will cause baseline drift at 246 nm.
Method B: Extractive Ion-Pair Complexation
Best for: Complex matrices or when higher specificity than direct UV is required.
Principle: At pH ~3.0, the amino group of ATV is protonated. It forms a yellow, 1:1 ion-pair complex with the anionic dye Bromocresol Green (BCG). This complex is quantitatively extractable into chloroform.
Reagents:
-
Buffer: Phthalate buffer pH 3.0.
-
Dye Solution: 0.1% w/v Bromocresol Green in distilled water.
-
Solvent: Chloroform (Spectroscopic Grade).
Protocol:
-
Preparation: Transfer aliquots of ATV stock (100 µg/mL) equivalent to 5–50 µg/mL into a series of separating funnels.
-
Buffering: Add 2.0 mL of pH 3.0 phthalate buffer.
-
Complexation: Add 2.0 mL of 0.1% BCG solution. Mix gently.
-
Extraction: Add 10.0 mL of Chloroform. Shake vigorously for 2 minutes. Allow layers to separate clearly.
-
Collection: Collect the lower organic layer. Pass it through anhydrous sodium sulfate to remove trace moisture.
-
Measurement: Measure absorbance at 416 nm against a reagent blank.
Visualization of Workflow:
Figure 1: Workflow for the extractive ion-pair spectrophotometric determination of Atorvastatin.
Method C: Oxidative Coupling with MBTH
Best for: High sensitivity requirements.
Principle: MBTH (3-methyl-2-benzothiazolinone hydrazone) undergoes oxidation by Cerium(IV) or Ferric Chloride to form an electrophilic intermediate. This intermediate couples with ATV (likely at the electron-rich aromatic ring) to form a pink-colored chromogen.
Reagents:
-
MBTH Solution: 0.2% w/v in water.
-
Oxidant: 1% Cerium(IV) Ammonium Sulphate in 0.5 M H₂SO₄.
-
Diluent: Distilled water.[3]
Protocol:
-
Reaction: Transfer ATV aliquots to 10 mL volumetric flasks.
-
Reagent Addition: Add 1.0 mL of MBTH solution followed by 1.0 mL of Cerium(IV) solution.
-
Incubation: Allow to stand at room temperature for 15 minutes (kinetic completion).
-
Dilution: Make up to volume with distilled water.
-
Measurement: Measure absorbance at 566 nm .
Comparative Data Summary
| Parameter | Method A (Direct UV) | Method B (Ion-Pair/BCG) | Method C (Oxidative/MBTH) |
| Lambda Max ( | 246 nm | 416 nm | 566 nm |
| Chromogen Color | Colorless | Yellow | Pink |
| Beer’s Law Range | 5 – 30 µg/mL | 2.5 – 25 µg/mL | 2 – 20 µg/mL |
| Molar Absorptivity | ~2.4 × 10⁴ L/mol·cm | ~3.1 × 10⁴ L/mol·cm | ~3.3 × 10⁴ L/mol·cm |
| Reaction Time | Instant | ~10 mins (Extraction) | 15 mins (Incubation) |
| Primary Advantage | Speed & Simplicity | Specificity | Sensitivity |
Method Validation Protocol (ICH Q2(R1))
To ensure the trustworthiness of these methods, the following validation parameters must be established in your laboratory.
Linearity & Range
Prepare a minimum of 5 concentration levels.
-
Acceptance Criteria: Correlation coefficient (
) > 0.999.
Precision (Repeatability)
Analyze 6 replicates of a single concentration (e.g., 15 µg/mL).
Accuracy (Recovery)
Spike known quantities of ATV into a placebo matrix (starch, lactose, magnesium stearate) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: % Recovery between 98.0% and 102.0%.
Robustness
Deliberately vary parameters:
-
Wavelength: ± 2 nm.
-
pH (Method B): ± 0.2 units.
-
Reaction Time (Method C): ± 5 mins.
-
Acceptance: System suitability parameters should remain within limits.
Validation Logic Flow:
Figure 2: Decision tree for validating spectrophotometric methods according to ICH Q2 guidelines.
References
-
Prajapati, K. P., & Bhandari, A. (2010). Spectrophotometric Estimation of Atorvastatin Calcium in Tablet Dosage Form. Asian Journal of Research in Chemistry, 3(3), 594-596.
-
Sathish Kumar, K., et al. (2019). Spectrophotometric Determination of Atorvastatin Calcium and Pitavastatin Calcium Through Ion-Pair Complex Formation Using Acid Dyes.[7] International Journal of Applied Pharmaceutics, 11(6), 36-42.
-
Al-Ghannam, S. M. (2013). New Kinetic Spectrophotometric Method for Determination of Atorvastatin in Pure and Pharmaceutical Dosage Forms.[8][6] Walsh Medical Media.
-
Bernard, S., & Mathew, M. (2016). Spectrophotometric method for the determination of Atorvastatin calcium in pharmaceutical formulations.[9][10][8][11][12][4][13][3] Biosciences Biotechnology Research Asia, 13(1).
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. wjpsronline.com [wjpsronline.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. (PDF) Development, Validation and Estimation of Atorvastatin Calcium Bulk and in Its Pharmaceutical Formulation by Spectrophotometric Method [academia.edu]
- 10. Two spectrophotometric methods for simultaneous determination of some antihyperlipidemic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Spectrophotometric method for the determination of Atorvastatin calcium in pharmaceutical formulations – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. moca.net.ua [moca.net.ua]
Application Note: Chiral Resolution of Atorvastatin Diastereomers via Capillary Electrophoresis
Executive Summary
This application note details a robust protocol for the separation of Atorvastatin ((
While High-Performance Liquid Chromatography (HPLC) is the regulatory standard, CE offers distinct advantages for chiral analysis: superior peak efficiency, minimal solvent consumption (Green Chemistry), and the use of inexpensive capillary columns. This method utilizes Sulfated
Introduction & Separation Mechanism
The Challenge
Atorvastatin Calcium is a statin containing two chiral centers, theoretically allowing for four stereoisomers.[1] The active pharmaceutical ingredient (API) is the (
The Solution: Anionic Cyclodextrin CZE
The separation relies on the use of Highly Sulfated
-
Analyte State: At neutral pH (pH 7.0), Atorvastatin (pKa ~4.5) is fully ionized (anionic).
-
Selector State: The S-
-CD is permanently negatively charged. -
Mechanism: Under normal polarity (Cathode at outlet), the Electroosmotic Flow (EOF) drives the bulk liquid toward the detector. Both the analyte and the chiral selector attempt to migrate back toward the anode (inlet).
-
The "free" analyte moves fastest toward the detector (swept by EOF).
-
The analyte-CD complex moves slower because the anionic CD pulls it back toward the anode more strongly than the analyte alone.
-
Stereoselectivity: The isomer that fits best into the CD cavity spends more time in the "slow" complexed state and therefore elutes last.
-
Visualization of Separation Logic
Figure 1: Counter-mobility separation mechanism. The anionic CD acts as a pseudo-stationary phase moving against the EOF.
Experimental Protocol
Equipment & Reagents[2]
-
Instrument: Capillary Electrophoresis System (e.g., Agilent 7100 or Sciex PA 800 Plus) equipped with a Diode Array Detector (DAD).
-
Capillary: Uncoated Fused Silica,
I.D. effective length ( total). -
Chemicals:
-
Atorvastatin Calcium Reference Standard.
-
Highly Sulfated
-Cyclodextrin (HS- -CD) (e.g., from Sigma or Cyclolab). -
Sodium Dihydrogen Phosphate (
). -
Disodium Hydrogen Phosphate (
). -
Sodium Hydroxide (0.1 M and 1.0 M).[2]
-
Milli-Q Water (
).
-
Buffer Preparation (Background Electrolyte - BGE)
Target: 25 mM Phosphate Buffer, pH 7.0 containing 2.5% (w/v) HS-
-
Phosphate Stock (100 mM): Dissolve appropriate amounts of mono- and disodium phosphate in water. Adjust pH to 7.0
0.1 using 1.0 M NaOH or Phosphoric Acid. -
Working BGE: Dilute Stock to 25 mM.
-
Add Selector: Weigh 2.5 g of HS-
-CD and dissolve in 100 mL of the 25 mM Phosphate buffer. -
Filtration: Filter through a
membrane filter. Note: Sulfated CDs can be viscous; ensure thorough degassing.
Sample Preparation
-
Stock Solution: Dissolve Atorvastatin Calcium in Methanol to
. -
Working Standard: Dilute with BGE to
.-
Critical: Keep methanol content
in the final injection vial to prevent BGE destacking or precipitation.
-
Instrument Methods
| Parameter | Setting | Rationale |
| Capillary Temp | Controls viscosity and binding thermodynamics. Lower temp = higher resolution. | |
| Voltage | Balance between speed and Joule heating. | |
| Detection | UV @ 240 nm (Ref 360 nm) | Max absorbance for Atorvastatin backbone. |
| Injection | Hydrodynamic, 50 mbar for 5 sec | Introduces ~1-2% of capillary volume. |
| Ramp Time | 0 to 15 kV in 0.5 min | Prevents sudden current spikes. |
Capillary Conditioning (The "Hysteresis" Fix)
Cyclodextrins adsorb to silica walls, altering EOF. A rigorous rinse cycle is mandatory for reproducibility.
-
New Capillary:
-
1 M NaOH (20 min)
-
0.1 M NaOH (10 min)
-
Water (10 min)
-
BGE (20 min)
-
-
Between Runs:
-
0.1 M NaOH (2 min)
-
Water (1 min)
-
BGE (3 min)
-
Validation & Performance Metrics
This method is designed to meet ICH Q2(R1) standards. Typical performance data:
| Metric | Acceptance Criteria | Typical Result |
| Resolution ( | ||
| Migration Time RSD | ||
| Peak Area RSD | ||
| LOD | S/N > 3 | |
| Tailing Factor |
Troubleshooting Guide
Common issues in Chiral CE and their mechanistic solutions.
Figure 2: Decision tree for troubleshooting common chiral CE anomalies.
References
- Gajdošová, D., et al. "Separation of Atorvastatin and its impurities by Capillary Electrophoresis." Journal of Separation Science.
-
Scriba, G. K. E. "Chiral recognition mechanisms in analytical separation sciences." Chromatographia, 2012. Link
-
Fanali, S. "Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors."[3] Journal of Chromatography A. (Foundational text on Sulfated CD mechanisms).
-
Shah, Y. et al. "Current Trends and Advances in Analytical Methods for Determination of Statins." Critical Reviews in Analytical Chemistry. (Review of statin analysis methods). Link
-
United States Pharmacopeia (USP). General Chapter <761> "Capillary Electrophoresis." (Regulatory grounding). Link
Sources
- 1. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview [mdpi.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Performance Thin Layer Chromatography (HPTLC) for Atorvastatin Purity and Stability Assessment
[1][2][3][4]
Executive Summary
This Application Note details a validated, stability-indicating High-Performance Thin Layer Chromatography (HPTLC) protocol for the purity assessment of Atorvastatin Calcium. Unlike High-Performance Liquid Chromatography (HPLC), which requires extensive sample cleanup and long run times for serial injections, this HPTLC method allows for the parallel analysis of up to 20 samples per plate with high matrix tolerance.
The method described herein effectively resolves Atorvastatin from its key degradation products (induced by acid, base, and oxidative stress), making it an ideal tool for rapid quality control (QC) and stability testing in pharmaceutical development.
Introduction
Atorvastatin Calcium is a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia.[1] Ensuring its purity is critical, as the drug is susceptible to degradation into lactone forms and other oxidative byproducts under stress.
Why HPTLC for Atorvastatin?
While HPLC is the gold standard for final release testing, HPTLC offers distinct advantages for process monitoring and stability profiling:
-
Parallel Processing: Simultaneous development of standards and samples reduces analysis time by 60-70% compared to serial HPLC runs.
-
Visual Validation: The ability to visually inspect the plate under UV light (254 nm and 366 nm) provides an immediate "fingerprint" of the sample, detecting gross contamination that UV detectors might miss.
-
Single-Use Stationary Phase: Eliminates cross-contamination and the need for complex column washing steps.
Methodological Principle
The separation is based on adsorption chromatography using silica gel 60 F254 as the stationary phase. Atorvastatin, being a polar molecule with a carboxylic acid tail, interacts with the silanol groups. The mobile phase—a mixture of non-polar (Toluene) and polar/protic solvents (Methanol, Ethyl Acetate, Acetic Acid)—is tuned to modulate these interactions.
-
Toluene provides the bulk non-polar character to migrate the solvent front.
-
Methanol/Ethyl Acetate adjusts the polarity to move the drug from the baseline.
-
Glacial Acetic Acid suppresses the ionization of the carboxylic acid group on Atorvastatin, sharpening the bands and preventing tailing (a critical factor for purity analysis).
Materials and Reagents
| Component | Specification |
| Stationary Phase | Merck HPTLC Silica gel 60 F254 Aluminum sheets (20 x 10 cm) |
| Reference Standard | Atorvastatin Calcium (USP/EP Reference Standard) |
| Solvents | Toluene, Methanol, Ethyl Acetate, Glacial Acetic Acid (All HPLC Grade) |
| Instrumentation | CAMAG HPTLC System (Linomat 5, TLC Scanner 3/4, WinCATS software) |
| Detection | Densitometric scanning at 276 nm (Absorbance mode) |
Experimental Protocol
Standard and Sample Preparation
-
Stock Solution: Dissolve 10 mg of Atorvastatin Calcium in 10 mL of Methanol (1000 µg/mL).
-
Working Standard: Dilute the stock 1:10 with Methanol to obtain 100 µg/mL.
-
Sample Solution: For tablet analysis, powder 20 tablets, extract equivalent to 10 mg Atorvastatin in 10 mL Methanol, sonicate for 15 min, filter through 0.45 µm membrane.
Chromatographic Conditions (The "Recipe")
-
Mobile Phase: Toluene : Methanol : Ethyl Acetate : Glacial Acetic Acid[1][2][3]
-
Chamber Saturation: 20 minutes (Critical for reproducibility). Use filter paper in a twin-trough chamber.
-
Application: Band width 6 mm; Distance 10 mm from bottom edge.
-
Migration Distance: 80 mm (approx. 15-20 min development time).
-
Drying: Air dry for 5 minutes, then warm air stream for 2 minutes to remove acetic acid traces.
Workflow Diagram
Figure 1: Step-by-step HPTLC workflow for Atorvastatin analysis. Note the feedback loop for system suitability.
Results and Discussion
Separation Profile
Under the optimized conditions, Atorvastatin Calcium appears as a compact, well-resolved band.[1] Degradation products (if present) migrate at distinct Rf values, ensuring they do not interfere with the main peak quantification.
| Compound | Approximate Rf Value | Separation Characteristic |
| Atorvastatin Calcium | 0.28 ± 0.02 | Main Peak |
| Oxidative Degradant | ~0.15 | Lower Rf (More polar) |
| Acid Degradant | ~0.45 | Higher Rf (Less polar) |
| Base Degradant | ~0.05 | Near baseline |
Note: Rf values are system-dependent. Always run a system suitability standard.
Stability Indication (Stress Testing)
To validate the method's specificity for purity, the drug was subjected to stress conditions. The method successfully separates the parent drug from degradants:
-
Acid Hydrolysis (0.1 N HCl): Significant degradation observed; degradant peaks resolved at higher Rf.
-
Oxidation (3% H2O2): Minor degradation; distinct peak at lower Rf.
-
Thermal/Photolytic: Atorvastatin is relatively stable, but any lactone formation (a common impurity) is typically resolved due to the polarity difference managed by the Ethyl Acetate content.
Validation Summary (ICH Q2(R1))
| Parameter | Result | Acceptance Criteria |
| Linearity | 500 - 3000 ng/band (r² > 0.997) | r² > 0.99 |
| Precision (RSD) | < 1.5% (Intra-day & Inter-day) | < 2.0% |
| Accuracy (Recovery) | 98.8% - 100.2% | 98.0% - 102.0% |
| LOD / LOQ | 100 ng / 300 ng per band | Signal-to-Noise 3:1 / 10:1 |
| Specificity | No interference from excipients | Peak purity pass |
Troubleshooting Guide
Issue 1: Tailing of the Atorvastatin peak.
-
Cause: Insufficient acid in the mobile phase or incomplete chamber saturation.
-
Fix: Ensure Glacial Acetic Acid is fresh. Increase saturation time to 30 minutes.
Issue 2: "Smiling" or curved bands.
-
Cause: Uneven solvent migration (edge effect).
-
Fix: Use a twin-trough chamber and ensure the filter paper for saturation does not touch the plate.
Issue 3: High background noise during scanning.
-
Cause: Plate impurities or dust.
-
Fix: Pre-wash the HPTLC plate with Methanol and activate at 110°C for 10 minutes before sample application.
Logic of Stability Analysis
The following diagram illustrates the decision logic used to confirm the method is truly "Stability Indicating."
Figure 2: Decision tree for validating the stability-indicating capability of the method.
References
-
Wankhede, S. B., et al. (2011).[1] "Stability Indicating HPTLC method for Quantitative Determination of Atorvastatin calcium and Metoprolol succinate in Capsules." Der Pharmacia Lettre.
-
Chaudhari, B. G., et al. (2006).[5][6][7] "Development and Validation of HPTLC method for the simultaneous estimation of Atorvastatin Calcium and Ezetimibe." Indian Journal of Pharmaceutical Sciences.
-
Jamshidi, A., & Nateghi, A. R. (2007).[6] "HPTLC determination of atorvastatin in plasma." Chromatographia.
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. A Validated Densitometric Method for Analysis of Atorvastatin Calcium and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
Application Note: Optimized Paal-Knorr Synthesis of the Atorvastatin Pyrrole Core
Executive Summary
Atorvastatin (Lipitor®) remains a benchmark in pharmaceutical synthesis due to its fully substituted pyrrole core. The industrial construction of this ring system relies on the Paal-Knorr condensation , a reaction that demands precise control over kinetics and water management to prevent racemization of the sensitive chiral side chain.
This application note details the optimized protocol for condensing the "Atorvastatin Diketone" (DK) with the chiral "TBIN" amine. Unlike generic pyrrole syntheses, this route utilizes pivalic acid as a lipophilic, sterically bulky catalyst to drive the reaction in non-polar media while suppressing side reactions.
Strategic Retrosynthesis & Chemistry
The synthesis of Atorvastatin is convergent.[1][2][3][4] The pyrrole core is formed by reacting a highly functionalized 1,4-diketone with a chiral primary amine.[3]
-
Fragment A (Electrophile): 4-fluoro-
-(2-methyl-1-oxopropyl)- -oxo- , -diphenylbenzenebutanamide.[5] (Hereafter referred to as DK-Intermediate ). -
Fragment B (Nucleophile): (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. (Hereafter referred to as TBIN-Amine ).
Why Pivalic Acid?
While acetic acid is the textbook catalyst for Paal-Knorr reactions, the Atorvastatin process utilizes pivalic acid (trimethylacetic acid) .
-
Lipophilicity: Pivalic acid is highly soluble in the toluene/heptane solvent system used for azeotropic distillation.
-
Steric Bulk: The bulky tert-butyl group prevents the catalyst from participating in competing acylation reactions with the amine.
-
Acidity: With a pKa of ~5.0, it is acidic enough to activate the carbonyls but mild enough to preserve the acid-sensitive acetonide protecting group on the chiral side chain.
Mechanistic Pathway[6][7]
The reaction proceeds via the classical Paal-Knorr mechanism, but the steric bulk of the DK-Intermediate makes water removal the rate-driving factor.
Figure 1: Mechanistic pathway of the Paal-Knorr condensation highlighting the critical dehydration steps driven by azeotropic distillation.
Experimental Protocol
Scale: 100 g basis (DK-Intermediate) Safety Note: Perform all operations in a fume hood. Toluene is flammable and reprotoxic.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[5][6][7][8] | Mass/Vol | Role |
| DK-Intermediate | 415.48 | 1.0 | 100.0 g | Electrophile |
| TBIN-Amine | 273.37 | 1.1 | 72.4 g | Chiral Nucleophile |
| Pivalic Acid | 102.13 | 0.7 | 17.2 g | Catalyst |
| Toluene | 92.14 | N/A | 800 mL | Solvent (Azeotrope) |
| Heptane | 100.21 | N/A | 200 mL | Co-solvent |
Step-by-Step Procedure
-
Inertion: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser. Purge with N₂ for 15 minutes.
-
Charging: Charge the DK-Intermediate (100 g), TBIN-Amine (72.4 g), and Toluene/Heptane mixture (8:2 ratio, 1000 mL) into the flask.
-
Note: The 8:2 ratio balances solubility with the boiling point required for effective water removal (~100°C).
-
-
Catalyst Addition: Add Pivalic Acid (17.2 g) in a single portion.
-
Reflux: Heat the mixture to reflux (internal temp ~100-105°C). Ensure vigorous reflux to drive the azeotrope into the Dean-Stark trap.
-
Reaction Monitoring: Maintain reflux for 24–36 hours. Monitor water collection in the trap.
-
IPC (In-Process Control): Sample after 24h.[7] Analyze by HPLC (C18 column, ACN:Water).
-
Criteria: < 0.5% unreacted DK-Intermediate.
-
-
Workup:
-
Cool the reaction mixture to 25°C.
-
Wash the organic layer with 1N HCl (300 mL) to remove excess amine and catalyst.
-
Wash with saturated NaHCO₃ (300 mL) to neutralize residual acid.
-
Wash with Brine (300 mL).
-
-
Isolation: Concentrate the organic phase under reduced pressure to yield a viscous oil or foam.
-
Note: The product is often carried forward directly to the deprotection step in commercial processes, but can be crystallized from Isopropyl Alcohol (IPA) if isolation is required.
-
Critical Process Parameters (CPPs)
The following parameters are strictly correlated with yield and impurity profiles.
| Parameter | Specification | Impact of Deviation |
| Water Content | Anhydrous start; continuous removal | High Water: Stalls reaction at hemiaminal stage; promotes hydrolysis of the acetonide. |
| Acid Stoichiometry | 0.5 – 0.75 eq | Too Low: Slow reaction, incomplete conversion. Too High: Degradation of acetonide; racemization. |
| Solvent Ratio | Toluene:Heptane (4:1 to 8:1) | Too much Heptane: Reactants precipitate out. Too much Toluene: Boiling point may be too high, risking thermal degradation. |
| Temperature | Reflux (100–110°C) | < 90°C: Insufficient energy for aromatization/dehydration. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis batch.
Troubleshooting & Impurity Management
The "Desfluoro" Impurity
One of the most common impurities arises not from the Paal-Knorr step itself, but from the quality of the DK-Intermediate. However, prolonged heating can degrade the fluorophenyl group if trace metals are present.
-
Solution: Ensure DK-Intermediate purity >98% before starting. Use glass-lined reactors.
Incomplete Cyclization (Intermediate Buildup)
If HPLC shows a peak corresponding to the intermediate (MW = Reactants + 18 or Reactants), the dehydration is failing.
-
Solution: Check the Dean-Stark trap.[3][7] If water removal has stopped, add fresh toluene to the trap to displace water. Verify the reflux rate is vigorous.
Acetonide Cleavage
Appearance of the diol (deprotected side chain) during the reaction indicates the conditions are too acidic or wet.
-
Solution: Confirm the pivalic acid charge is not >0.8 eq.[6] Ensure the system is strictly anhydrous at startup.
References
-
Baumann, K. L., et al. (1992).[4][7] "The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase."[4][7] Tetrahedron Letters, 33(17), 2283–2284. Link[4]
-
Brower, P. L., et al. (1992). "The synthesis of (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key intermediate for the preparation of CI-981." Tetrahedron Letters, 33(17), 2279-2282. Link
-
Roth, B. D. (1991). "Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]-4-hydroxypyran-2-one inhibitors of cholesterol synthesis." U.S. Patent 5,280,126. Link
-
Jie Jack Li. (2011). "Atorvastatin Calcium (Lipitor)."[8] Contemporary Drug Synthesis, John Wiley & Sons. Link
Sources
- 1. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 6. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Mobile Phase for Atorvastatin Enantiomer Separation on Chiralpak AD-H
Welcome to the technical support guide for the chiral separation of Atorvastatin enantiomers. This document is designed for researchers, scientists, and drug development professionals utilizing the Chiralpak AD-H column. Here, we will address common challenges and provide systematic protocols to optimize your mobile phase, ensuring robust and efficient separation.
Atorvastatin, a widely used HMG-CoA reductase inhibitor, possesses two stereogenic centers, resulting in four possible stereoisomers.[1][2] The therapeutically active form is the (3R,5R)-enantiomer, while the other stereoisomers, including its (3S,5S)-enantiomer, are considered impurities.[1][2] Achieving a clean separation between these enantiomers is critical for quality control and regulatory compliance. The Chiralpak AD-H, with its amylose tris(3,5-dimethylphenylcarbamate) stationary phase, is a powerful tool for this analysis.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of separation for Atorvastatin on a Chiralpak AD-H column?
The Chiralpak AD-H stationary phase consists of amylose tris(3,5-dimethylphenylcarbamate) coated onto 5µm silica gel.[3] The chiral recognition mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of Atorvastatin and the chiral selector. The separation is driven by differences in the stability of these complexes. Key interactions include hydrogen bonding (especially with the carbamate groups of the selector), dipole-dipole interactions, and π-π stacking.[5] The helical structure of the amylose derivative creates chiral grooves or cavities, and the differential fit of each enantiomer into these cavities leads to different retention times and, thus, separation.[5]
Q2: What is a typical starting mobile phase for Atorvastatin on this column?
A normal-phase mobile phase consisting of an alkane and an alcohol is the standard approach. A widely cited starting point, based on the European Pharmacopoeia (EP) monograph, is a mixture of n-heptane, ethanol, and an acidic additive like formic acid (FA) .[1] For instance, a composition of n-heptane:ethanol:FA (96:4:0.1 v/v/v) has been officially documented.[1] However, many labs find success starting with n-hexane and ethanol , as this combination often provides good selectivity. A validated method uses n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) in a ratio of 85:15:0.1 (v/v/v) , which yields excellent resolution.[6]
Q3: Why is an acidic additive like TFA or Formic Acid necessary?
Atorvastatin is an acidic molecule containing a carboxylic acid group. In a non-buffered mobile phase, this group can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms. The ionized form can interact unpredictably with the stationary phase, leading to severe peak tailing and poor resolution.
Adding a small amount (typically 0.1%) of a strong acid like TFA or a weaker one like FA to the mobile phase serves as an ion-suppressing agent. It ensures that the Atorvastatin molecules remain in their neutral, protonated state. This minimizes undesirable secondary ionic interactions, resulting in sharper, more symmetrical peaks and improved enantioselectivity.[6]
Troubleshooting Guide
Scenario 1: Poor or No Resolution of Enantiomers (Rs < 1.5)
If you are observing co-elution or insufficient separation, a systematic adjustment of the mobile phase is required.
Potential Cause & Explanation: The strength of the polar modifier (the alcohol) in your mobile phase is likely not optimal. The alcohol competes with the analyte for interaction sites on the chiral stationary phase. Too much alcohol will weaken all interactions, causing the enantiomers to elute quickly and without separation. Too little alcohol may lead to excessively strong interactions and very long retention times, but not necessarily good resolution.
Troubleshooting Steps:
-
Adjust the Alcohol Percentage: This is the most critical parameter for resolution.
-
If peaks are eluting very early (< 5 min) with no separation: Decrease the percentage of alcohol. Try reducing the ethanol content in 2-3% increments (e.g., from 15% down to 12% or 10%). This will increase retention and allow more time for differential interaction with the stationary phase.
-
If peaks are broad with very long retention times: You may need to slightly increase the alcohol percentage to improve peak shape, though often the better first step is to switch the alcohol type.
-
-
Change the Alcohol Modifier: The type of alcohol can have a profound impact on selectivity.
-
It has been observed that for Atorvastatin, ethanol often provides better separation than 2-propanol (IPA) .[6] If you are using IPA and observing poor separation, switch to ethanol. Conversely, if ethanol is not working, trying IPA is a valid step. Ethanol is more polar and a better hydrogen bond acceptor, which alters the competitive interactions significantly.
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution. Lower temperatures can increase the stability differences between the transient diastereomeric complexes formed by the two enantiomers and the stationary phase. Try decreasing the temperature in 5°C increments, for example, from 30°C to 25°C or 20°C, allowing the system to fully equilibrate at each step.[7]
Scenario 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue that can compromise resolution and quantification.
Potential Cause & Explanation:
-
Peak Tailing: For an acidic compound like Atorvastatin, tailing is almost always caused by unwanted secondary ionic interactions, as described in FAQ Q3. It indicates that the acidic additive is either absent, insufficient, or ineffective.
-
Peak Fronting: This is typically a sign of column overload. The concentration of the sample injected is too high, saturating the active sites on the stationary phase.
Troubleshooting Steps:
-
Verify the Acidic Additive: Ensure that 0.1% TFA or FA is present in your mobile phase. If it is, consider that TFA is a stronger acid than FA and may be more effective at suppressing ionization.
-
Check for "Memory Effects": Polysaccharide-based columns can retain additives from previous runs, which can affect subsequent analyses.[8][9] If the column was previously used with a basic additive, residual amounts could be neutralizing your acidic additive. In this case, a thorough column wash is necessary (see Column Care section).
-
Reduce Sample Concentration: If you observe peak fronting, dilute your sample by a factor of 5 or 10 and reinject. You can also reduce the injection volume.[7]
-
Ensure Sample Solvent Compatibility: Ideally, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase (e.g., n-hexane with a small amount of alcohol). Dissolving the sample in 100% alcohol can cause peak distortion upon injection.[7]
Scenario 3: Excessively Long Retention Times and High Solvent Consumption
Long analysis times reduce throughput and increase costs. The official EP method, for example, has a retention time of approximately 35 minutes.[1]
Potential Cause & Explanation: The mobile phase is too "weak," meaning the concentration of the polar alcohol modifier is too low. This leads to very strong retention on the stationary phase.
Troubleshooting Steps:
-
Increase the Alcohol Percentage: Gradually increase the ethanol or IPA content. Moving from a n-hexane:ethanol ratio of 90:10 to 85:15 can significantly decrease retention time without necessarily sacrificing resolution.[6]
-
Switch from IPA to Ethanol: As a general rule, ethanol is a stronger eluent than IPA in normal-phase chromatography. Switching from IPA to ethanol at the same percentage will reduce retention times.[10]
-
Increase the Flow Rate: If the resolution is excellent (e.g., Rs > 2.5), you may have room to increase the flow rate to shorten the run time. For a standard 4.6 mm ID column, flow rates between 1.0 and 1.5 mL/min are common.[4][6] Be mindful of the column's backpressure limit, which is typically around 300 Bar (4350 psi).[3]
Data & Protocols
Table of Mobile Phase Compositions for Atorvastatin Separation
| Alkane | Alcohol | Additive | Ratio (v/v/v) | Temp. (°C) | Flow Rate (mL/min) | Result | Reference |
| n-Heptane | Ethanol | Formic Acid | 96 : 4 : 0.1 | 40 | 1.8 | Baseline separation, but long run time (~35 min) | [1] |
| n-Hexane | 2-Propanol | None | 85 : 15 | - | 0.8 | Broad peaks, inadequate separation (Rs < 1) | [6] |
| n-Hexane | Ethanol | None | - | - | - | Improved separation over IPA, but still not optimal (Rs < 1.5) | [6] |
| n-Hexane | Ethanol | TFA | 85 : 15 : 0.1 | 30 | 1.0 | Excellent separation (Rs > 2.5), elution time ~8 min | [6] |
This table summarizes experimental findings; the bolded entry represents a highly successful and validated method.
Experimental Protocol: Systematic Mobile Phase Optimization
This protocol outlines a logical workflow for developing a robust separation method from scratch.
-
Initial Setup:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: n-Hexane:Ethanol (90:10 v/v).
-
Mobile Phase B: n-Hexane:Ethanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 246 nm.[6]
-
-
Step 1: Assess Peak Shape.
-
Inject Atorvastatin standard using Mobile Phase A.
-
Observe the peak shape. If significant tailing is present, switch to Mobile Phase B. The addition of 0.1% TFA should produce sharp, symmetrical peaks. All further optimization should include this additive.
-
-
Step 2: Optimize Resolution by Adjusting Alcohol Content.
-
Using the TFA-containing mobile phase, inject the standard.
-
If resolution is poor and retention is low, change the mobile phase composition to n-Hexane:Ethanol:TFA (95:5:0.1).
-
If resolution is poor and retention is high, change the mobile phase composition to n-Hexane:Ethanol:TFA (85:15:0.1).
-
Continue to adjust the ethanol percentage between 5% and 20% to find the optimal balance of resolution and retention time.
-
-
Step 3: Refine with Temperature (If Necessary).
-
If the optimal alcohol concentration still provides only marginal resolution (e.g., Rs ≈ 1.5), attempt to improve it by adjusting the temperature.
-
Set the column oven to 25°C, allow it to equilibrate, and inject.
-
Increase the temperature to 35°C, equilibrate, and inject.
-
Compare the chromatograms to determine if a lower or higher temperature benefits the separation.
-
Visualized Workflows
Caption: A systematic workflow for optimizing the mobile phase for Atorvastatin.
Caption: Relationship between mobile phase components and their chromatographic effects.
Column Care and Final Recommendations
-
Solvent Compatibility: NEVER expose the Chiralpak AD-H column to solvents like acetone, chloroform, DMF, DMSO, ethyl acetate, methylene chloride, or THF.[3][11] These will irreversibly damage the stationary phase.
-
Column Flushing: If you suspect column contamination or are experiencing issues after using different additives, flush the column thoroughly. A recommended procedure is to use 100% 2-propanol as a transition solvent before flushing with pure ethanol for an extended period (e.g., 3 hours).[11]
-
Guard Column: The use of a guard column is highly recommended to protect the analytical column from contaminants and extend its lifetime.[3]
-
Storage: For short-term storage, keep the column in the mobile phase (without the acidic additive). For long-term storage (more than one week), store the column in its shipping solvent, typically a n-Hexane/2-propanol mixture (90:10 v/v).[3]
References
- Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. (2024). MDPI.
- Chiralpak R Ad-H | PDF | High Performance Liquid Chrom
- development and validation of a supercritical fluid liquid chromatographic method for determination of - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry.
- Atorvastatin Applic
- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
- instruction manual for chiralpak® ad-h. HPLC.
- CHIRALPAK AD-H.
- (PDF) Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. (2024).
- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Zenodo.
- INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies.
- Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. (2002).
- Atorvastatin (racemic).
- Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.
- 19345 - HPLC column CHIRALPAK AD-H, 250 x 20 mm, 5 µm, Semi-Prep. Analytics-Shop.
- Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (2025).
- Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC. Benchchem.
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF.
- Amylose Derivatives as Versatile Chiral Selectors for Enantiomeri. Longdom Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ct-k.com [ct-k.com]
- 4. uvison.com [uvison.com]
- 5. longdom.org [longdom.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. hplc.eu [hplc.eu]
Troubleshooting peak tailing in atorvastatin HPLC analysis
Welcome to the technical support guide for troubleshooting peak tailing in the HPLC analysis of atorvastatin. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered during their experiments. The guidance provided herein is based on established scientific principles and practical field experience to ensure robust and reliable analytical outcomes.
Understanding Peak Tailing in HPLC
In an ideal chromatographic separation, the resulting peak for an analyte should be symmetrical, resembling a Gaussian distribution. However, various chemical and physical factors can cause a peak to become asymmetrical, with a "tail" extending from the peak maximum. This phenomenon, known as peak tailing, can compromise the accuracy of quantification and the resolution between adjacent peaks.[1][2]
The symmetry of a peak is often quantified by the USP tailing factor (T), where a value of 1 indicates perfect symmetry.[2] Generally, a tailing factor greater than 1.2 is considered significant, though some assays may accept values up to 1.5.[3] Peak tailing is primarily caused by more than one mechanism of analyte retention occurring simultaneously.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My atorvastatin peak is showing significant tailing. What are the most likely causes?
Peak tailing for atorvastatin, a compound with both acidic (carboxylic acid) and basic (amine-containing pyrrole ring) functionalities, is a common issue in reversed-phase HPLC.[3][4] The primary causes often revolve around secondary interactions with the stationary phase and suboptimal mobile phase conditions.
Most Common Causes:
-
Secondary Silanol Interactions: The most frequent cause of peak tailing for basic compounds like atorvastatin is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][3][5][6] At mid-range pH values, these silanol groups can be ionized (SiO-), leading to strong ionic interactions with the protonated basic functional groups of atorvastatin.[2][3]
-
Mobile Phase pH Near Analyte pKa: Atorvastatin has a pKa of approximately 4.46 for its carboxylic acid group.[7] Operating the mobile phase at a pH close to this pKa can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in peak broadening and tailing.[1][8]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[9][10]
-
Column Degradation or Contamination: Over time, columns can degrade, especially when used with aggressive mobile phases (e.g., high pH).[2][9] This can expose more active silanol sites. Contamination from the sample matrix can also create active sites that cause tailing.
-
Metal Chelation: Trace metal contaminants within the silica matrix of the column can act as active sites, interacting with atorvastatin and causing peak tailing.[6]
Q2: How can I mitigate silanol interactions to improve my atorvastatin peak shape?
Addressing silanol interactions is a critical step in achieving a symmetrical peak for atorvastatin. Here are several effective strategies:
Step-by-Step Troubleshooting Protocol:
-
Adjust Mobile Phase pH:
-
Lower the pH: Operating at a lower pH (e.g., pH ≤ 3) will protonate the silanol groups, minimizing their ability to interact with the basic sites on atorvastatin.[3][6] This is a very common and effective strategy.[3][11] Many published methods for atorvastatin utilize a mobile phase pH between 2 and 4.[7][8][12]
-
Use a Buffer: It is crucial to use a buffer to maintain a stable pH throughout the analysis.[13][14] Unstable pH can lead to inconsistent ionization and poor peak shape.[14] Optimal buffer concentrations are typically between 10-50 mM.[14]
-
-
Use a High-Quality, End-Capped Column:
-
Modern, high-purity silica columns (Type B) with advanced end-capping are designed to have minimal residual silanol activity.[1][6] End-capping is a process where residual silanol groups are chemically bonded with a less polar group to block their interaction with analytes.[3]
-
Consider columns specifically marketed for good peak shape with basic compounds.
-
-
Add a Competitive Amine:
-
In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, effectively shielding them from atorvastatin.
-
Below is a troubleshooting workflow to address silanol interactions:
Caption: Troubleshooting workflow for atorvastatin peak tailing.
Q3: What is the optimal mobile phase pH for atorvastatin analysis, and which buffer should I use?
The choice of mobile phase pH and buffer is critical for controlling the ionization state of both the analyte and the stationary phase.
-
Optimal pH Range: To ensure the carboxylic acid group of atorvastatin (pKa ~4.46) is protonated and to suppress silanol activity, a mobile phase pH between 2.5 and 3.5 is generally recommended.[7][8] An acidic mobile phase enhances retention on a reversed-phase column and improves peak shape.[8]
-
Buffer Selection: The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH for effective buffering.[14][15]
-
For UV Detection: Phosphate buffers are a common choice as they have minimal UV absorbance.[14] Ortho-phosphoric acid is frequently used to adjust the pH.[12]
-
For Mass Spectrometry (MS) Detection: Non-volatile buffers like phosphate can contaminate the MS source.[14] In this case, volatile buffers such as ammonium formate or ammonium acetate are preferred.[14]
-
| Buffer System | pKa | Effective pH Range | Compatibility |
| Phosphate | 2.1, 7.2, 12.3 | 2.1 - 3.1, 6.2 - 8.2 | Good for UV, Not for MS |
| Formate | 3.8 | 2.8 - 4.8 | Good for MS |
| Acetate | 4.8 | 3.8 - 5.8 | Good for MS |
Table 1. Common HPLC buffers and their properties.
Q4: Could the organic modifier in my mobile phase be contributing to peak tailing?
Yes, the choice and concentration of the organic modifier (typically acetonitrile or methanol) can influence peak shape.
-
Acetonitrile vs. Methanol: Acetonitrile is generally preferred as it often provides better peak shapes and lower viscosity than methanol. Methanol can sometimes engage in hydrogen bonding, which may lead to broader peaks for certain analytes.
-
Modifier Concentration: The percentage of the organic modifier affects the retention time. While not a direct cause of tailing, optimizing the organic modifier concentration is part of overall method development to ensure good resolution and peak shape.[16]
Q5: I've optimized the mobile phase and am using a good column, but still see some tailing. What else can I check?
If the primary chemical causes have been addressed, consider these potential instrumental and physical issues:
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.[1] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly to minimize dead volume.[1]
-
Column Frit Blockage: A partially blocked inlet frit on the column can distort the flow path, leading to poor peak shape.[3] This can be caused by particulate matter from the sample or mobile phase.
-
Column Void: A void or channel in the column packing material can lead to significant peak distortion for all analytes.[2][3] This can happen over time due to mechanical stress or harsh chemical conditions.
Experimental Protocol: Diagnosing Column Issues
-
Reverse and Flush: If the column manufacturer allows, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile) to waste. This can sometimes dislodge particulates from the inlet frit.[3]
-
Test with a Standard: After flushing, return the column to its normal orientation and inject a well-behaved standard compound. If the peak shape for the standard is also poor, it strongly suggests a physical problem with the column itself.
-
Replace the Column: If the above steps do not resolve the issue, the most straightforward solution is to replace the column with a new one of the same type.[3][9]
The following diagram illustrates the potential causes of peak tailing, categorized into chemical and physical factors.
Caption: Chemical and physical causes of peak tailing.
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]
-
Labmate Online. (2023). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Novaković, J., et al. (2013). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. Molecules, 18(3), 2468-2488. Retrieved from [Link]
-
Stoll, D. R. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC North America, 38(1), 24-29. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Kumar, A., et al. (2017). RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. Research Journal of Pharmacy and Technology, 10(5), 1435-1440. Retrieved from [Link]
-
El-Kimary, E. I., et al. (2023). Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation. Scientific Reports, 13(1), 9965. Retrieved from [Link]
-
MPL Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. HPLC Method Development. Retrieved from [Link]
-
Kumar, P., & Singh, S. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews, 7(3), 133-143. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Khan, A., et al. (2018). HPLC Method Development and Validation of Atorvastatin Calcium in Bulk and Tablet Dossage Form. International Journal of Pharmaceutical Sciences and Research, 9(10), 4293-4299. Retrieved from [Link]
-
Advanced Materials Technology. (2025). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Poposka, F. A., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 26(7), 2056. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Reddy, G. S., et al. (2015). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science, 53(5), 796-806. Retrieved from [Link]
-
Novaković, J., et al. (2013). An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma. ResearchGate. Retrieved from [Link]
-
Singh, S., et al. (2014). Stability-indicating RP-HPLC method for analysis of atorvastatin in bulk drug, marketed tablet and nanoemulsion formulation. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (2023). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Retrieved from [Link]
-
Reddy, P. R., et al. (2011). VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 231-235. Retrieved from [Link]
-
Reddy, B. S., et al. (2010). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 72(6), 779-783. Retrieved from [Link]
-
Al-Rimawi, F. (2021). Hydrophilic Interaction Chromatography with Sulfobetaine Zwitterionic Polymer- Bonded Stationary Phases. Journal of the Serbian Chemical Society, 86(6), 619-628. Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. wjarr.com [wjarr.com]
- 8. researchgate.net [researchgate.net]
- 9. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Development and validation of an eco-friendly HPLC–UV method for determination of atorvastatin and vitamin D3 in pure form and pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 14. mac-mod.com [mac-mod.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Minimizing At-Lactone Formation in Atorvastatin Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with atorvastatin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in the analysis of atorvastatin: the formation of its inactive lactone impurity. Understanding and controlling this conversion is critical for ensuring data accuracy, method robustness, and regulatory compliance.
Introduction to Atorvastatin and Lactone Formation
Atorvastatin is a leading synthetic statin used to lower cholesterol and prevent cardiovascular disease.[1][2] Its therapeutic activity resides in the dihydroxy heptanoic acid side chain, which competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[1][2] However, this active "acid" form exists in a pH-dependent equilibrium with its inactive "lactone" form through an intramolecular esterification (lactonization).[3][4]
The presence of atorvastatin lactone is a critical quality attribute that must be monitored and controlled in pharmaceutical formulations. Acidic conditions, elevated temperatures, and certain solvents can significantly accelerate the conversion of the active acid to the inactive lactone, compromising the integrity of analytical samples and leading to inaccurate quantification of the active pharmaceutical ingredient (API).[5][6][7] This guide will equip you with the knowledge and practical steps to minimize this degradation.
Frequently Asked Questions (FAQs)
Q1: What is atorvastatin lactone and why is it a significant concern?
Atorvastatin lactone is an inactive cyclic ester impurity formed from the active hydroxy acid form of atorvastatin.[8] Its formation is a primary degradation pathway.[4] The concern is twofold:
-
Therapeutic Efficacy: Since the lactone form is inactive, its formation reduces the concentration of the therapeutically active drug.
-
Regulatory Compliance: Pharmacopeias and regulatory bodies like the FDA set strict limits for impurities in drug substances and products. Exceeding these limits can lead to batch rejection and regulatory action.
Q2: What are the primary factors that promote the formation of atorvastatin lactone?
The interconversion between the atorvastatin acid and lactone is highly sensitive to the chemical environment. The key factors are:
-
pH: This is the most critical factor. Acidic conditions (pH ≤ 4) strongly favor the formation of the lactone.[7][9] The reaction is an acid-catalyzed intramolecular esterification.[4] Conversely, neutral to alkaline conditions (pH > 6) favor the hydrolysis of the lactone back to the active acid form.[3]
-
Temperature: Higher temperatures accelerate the rate of lactonization, especially under acidic conditions.[7] Standard storage recommendations for atorvastatin are at controlled room temperature, 20°C to 25°C (68°F to 77°F).[9][10][11]
-
Solvent/Diluent Composition: The choice of solvent for sample preparation is crucial. Unbuffered aqueous/organic mixtures can have a low pH, inadvertently promoting lactone formation. Atorvastatin is very soluble in methanol but only slightly soluble in water and acetonitrile.[5][9]
Q3: How can I accurately detect and quantify atorvastatin and its lactone form?
Several analytical techniques are well-suited for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common.
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is a widely used, robust method for separating and quantifying atorvastatin from its lactone and other related substances.[12][13][14] Detection is typically performed at wavelengths around 240-254 nm.[12][15]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical applications (e.g., plasma samples) due to its high sensitivity and specificity, allowing for the quantification of both the acid and lactone forms at very low concentrations.[16][17]
Q4: What are the typical storage conditions to ensure the stability of atorvastatin samples?
Proper storage is essential to prevent degradation.
-
Solid State: Store atorvastatin API and formulated tablets at controlled room temperature (20-25°C or 68-77°F), protected from moisture and light.[10][11][18]
-
Solutions (Stock and Analytical): For maximum stability, analytical solutions should be prepared in a neutral or slightly alkaline buffer and stored at refrigerated temperatures (2-8°C).[19] If using an autosampler for extended sequences, an autosampler cooler set to a low temperature (e.g., 4-10°C) is highly recommended.[17]
Visualizing the Degradation Pathway
The following diagram illustrates the pH-dependent equilibrium between the active atorvastatin acid and the inactive atorvastatin lactone.
Sources
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. Atorvastatin Forced Degradation by LCMS - AppNote [mtc-usa.com]
- 5. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Atorvastatin Lactone | 125995-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. lifelinkr.com [lifelinkr.com]
- 11. Atorvastatin: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Atorvastatin Tablets Analyzed with HPLC - AppNote [mtc-usa.com]
- 16. scribd.com [scribd.com]
- 17. akjournals.com [akjournals.com]
- 18. How To Store Your Yearlong Supply Of Cholesterol Medication [pontevitarx.com]
- 19. iosrphr.org [iosrphr.org]
A Scientist's Guide to Internal Standard Selection for Quantitative Analysis of Atorvastatin and its Isomers
Technical Support Center: Atorvastatin Analysis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for selecting and validating an internal standard (IS) for the quantitative analysis of atorvastatin and its isomers. As a Senior Application Scientist, my goal is to blend established theory with practical, field-proven insights to ensure your analytical methods are robust, reliable, and compliant with regulatory expectations.
The accurate quantification of atorvastatin and its chiral isomers or metabolites is critical in both pharmaceutical quality control and clinical pharmacokinetics. The choice of an internal standard is arguably one of the most crucial decisions in the method development process, directly impacting the accuracy, precision, and reproducibility of your results. This guide is structured to address the common questions and challenges researchers face, moving from foundational principles to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard, and why is it indispensable for atorvastatin analysis?
An internal standard is a compound with a known concentration that is added to every sample, including calibrators, quality controls (QCs), and unknown study samples, before sample processing. Its primary role is to correct for the variability that can be introduced during the analytical workflow.
Causality: In complex matrices like plasma or during multi-step bulk drug analysis, variations in sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), and instrument response (e.g., injection volume inconsistencies, mass spectrometer ionization fluctuations) are inevitable.[1][2] The IS experiences these same variations as the analyte (atorvastatin). By using the ratio of the analyte's response to the IS's response for quantification, these variations are normalized, leading to significantly improved data integrity.
Q2: What are the ideal characteristics of an internal standard for this application?
The fundamental principle is that the IS should behave as similarly to the analyte as possible. Key characteristics include:
-
Physicochemical Similarity: It should have similar extraction recovery, solubility, and chromatographic behavior to atorvastatin and its isomers.
-
Elution Profile: It should elute near the analyte(s) of interest without causing chromatographic interference.
-
Purity and Stability: The IS must be highly pure and stable throughout the entire analytical process, from storage to final analysis.
-
Absence in Matrix: It must not be naturally present in the biological matrix being analyzed.[3]
-
No Interference: It should not suppress or enhance the ionization of the analyte and must be free from any interfering peaks from the matrix.[3]
Q3: For LC-MS/MS analysis of atorvastatin, what is the "gold standard" for an internal standard?
For mass spectrometry-based assays, a Stable Isotope-Labeled (SIL) internal standard is the most appropriate and highly recommended choice.[3][4] Atorvastatin-d5 is a commonly used and commercially available SIL-IS for this purpose.[5][6][7]
Expertise & Experience: A SIL-IS, like Atorvastatin-d5, is chemically identical to the analyte but has several hydrogen atoms replaced with deuterium.[5][8] This results in a higher mass-to-charge ratio (m/z), making it distinguishable by the mass spectrometer. Because it is chemically identical, it co-elutes with the analyte and experiences nearly identical extraction recovery and, most importantly, the same degree of matrix effects (ion suppression or enhancement).[6] This provides the most accurate correction for analytical variability, which is a core requirement of regulatory bodies like the FDA.[3][9]
Q4: Are there viable alternatives to a SIL internal standard if one is not available?
Yes, while a SIL-IS is ideal, a structural analog can be used. This is a compound that is chemically similar to the analyte but not identical. For atorvastatin, other statins like Rosuvastatin or Pitavastatin have been successfully used as an IS in some applications.[10][11] In other methods, structurally unrelated compounds like Diclofenac have also been employed.[1]
Trustworthiness: The validation for a structural analog IS must be exceptionally rigorous. You must demonstrate that its extraction recovery and response to matrix effects are consistent and comparable to atorvastatin across the entire calibration range. The FDA and ICH guidelines for bioanalytical method validation provide a framework for these experiments.[3][12][13][14] Any discrepancy in behavior between the analog IS and atorvastatin can lead to inaccurate results.
Comparative Overview of Internal Standard Types
| Internal Standard Type | Pros | Cons | Best Suited For |
| Stable Isotope-Labeled (e.g., Atorvastatin-d5) | Co-elutes with analyte. Corrects for matrix effects and extraction variability with the highest accuracy.[6] Considered the "gold standard" by regulatory agencies.[3] | Higher cost. Potential for isotopic interference if not sufficiently pure. | LC-MS/MS Bioanalysis: Pharmacokinetic, bioequivalence, and toxicokinetic studies. |
| Structural Analog (e.g., Rosuvastatin) | Lower cost than SIL-IS. Behaves similarly to the analyte in many cases.[10] | May have different extraction recovery or chromatographic retention. May not perfectly mimic matrix effects. Requires extensive validation. | HPLC-UV or LC-MS/MS: When a SIL-IS is unavailable. Suitable for less complex matrices or when matrix effects are minimal. |
| Unrelated Compound (e.g., Diclofenac) | Readily available and low cost. | Least likely to mimic the analyte's behavior.[1] Significant risk of disparate extraction recovery and matrix effects. | HPLC-UV: Primarily for quality control of bulk drug or simple formulations where sample cleanup is minimal and matrix is simple. Not recommended for complex bioanalysis. |
Troubleshooting Guide: Common Internal Standard Issues
Q: My internal standard signal is highly variable across my analytical run. What are the likely causes?
-
A1: Inconsistent Sample Preparation: This is the most common culprit.
-
Pipetting Error: Ensure your pipettes are calibrated. Inconsistent addition of the IS working solution will lead to direct variability.
-
Extraction Inefficiency: If using liquid-liquid or solid-phase extraction, inconsistent technique can lead to variable recovery of the IS. Ensure the extraction procedure is robust and well-controlled.
-
-
A2: IS Stability Issues:
-
Solution Stability: Verify the stability of your IS in the stock and working solutions under the specified storage conditions.[3] Perform freeze-thaw and bench-top stability tests.
-
Autosampler Stability: Long run times can lead to degradation in the autosampler. Evaluate the stability of the processed samples over the expected duration of the analytical run.
-
-
A3: Instrument Performance:
-
Injector Problems: An inconsistent or partially clogged injector can lead to variable injection volumes.
-
MS Source Instability: A dirty or unstable ion source can cause fluctuating signal intensity. Check system suitability results and perform source cleaning if necessary.
-
Q: I am seeing a significant peak at the retention time of my IS in my blank matrix samples. What should I do?
-
A1: Check for Matrix Interference: Analyze at least six different lots of blank matrix to confirm the interference is not from a single unique source.[3] According to FDA guidelines, the response of any interfering component at the retention time of the IS should be ≤ 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample.[3]
-
A2: Optimize Chromatography: Modify your mobile phase gradient or select a different analytical column to achieve chromatographic separation between the interfering peak and your IS.
-
A3: Re-evaluate IS Selection: If the interference cannot be resolved chromatographically, you may need to select a different internal standard with a different retention time or mass transition.
Q: My IS appears to be suppressing the signal of my analyte (or vice versa). How do I confirm and resolve this?
-
A1: Confirm Ion Suppression/Enhancement: This is a classic matrix effect. You can diagnose this by performing a post-extraction addition experiment. Compare the analyte response in a neat solution to the response when the analyte is spiked into an extracted blank matrix. A lower response in the matrix indicates ion suppression.
-
A2: Improve Chromatographic Separation: The most effective solution is to ensure the IS and analyte are chromatographically separated, even if they are a SIL-IS/analyte pair. Even co-eluting compounds can compete for ionization in the MS source. A slight separation can often mitigate this issue.
-
A3: Reduce Matrix Load: Dilute the sample with the mobile phase before injection. This reduces the overall concentration of matrix components entering the ion source, thereby lessening suppression effects.
Visual Workflow: Internal Standard Selection & Validation
This diagram outlines the logical workflow for selecting and validating an internal standard in accordance with regulatory principles like those found in the ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.[9][12][15]
Caption: Workflow for Internal Standard Selection and Validation.
Experimental Protocol: Internal Standard Validation for Bioanalysis
This protocol outlines the key experiments required to validate your chosen internal standard according to FDA and EMA/ICH M10 guidelines.[3]
Objective: To demonstrate that the selected internal standard is suitable for its intended purpose and ensures the accuracy and precision of the analytical method.
1. IS Selectivity and Interference Check
-
Procedure:
-
Obtain at least six individual lots of blank biological matrix (e.g., human plasma).
-
Process one sample from each lot with the internal standard added (zero sample) and one sample without the internal standard (blank sample).
-
Analyze the samples using the developed LC-MS/MS method.
-
-
Acceptance Criteria:
-
In the blank samples, the response at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[3]
-
This ensures the matrix is free from endogenous components that could interfere with the IS.
-
2. IS Response Consistency (In-Study Validation)
-
Procedure:
-
During method validation and subsequent study sample analysis, monitor the peak area of the internal standard in all samples.
-
Plot the IS response versus the sample injection number.
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the IS response across an analytical run should generally be within ± 15-20%.
-
A consistent IS response indicates reproducible extraction and stable instrument performance. Sudden drifts or erratic responses may signal a problem that needs investigation.
-
3. IS-Normalized Matrix Factor Evaluation
-
Procedure:
-
Use at least six different lots of the biological matrix.
-
Prepare two sets of samples at low and high QC concentrations.
-
Set A: Spike analyte and IS into the post-extraction supernatant of the blank matrix lots.
-
Set B: Prepare the analyte and IS in the reconstitution solvent (neat solution).
-
-
Calculate the IS-normalized matrix factor (MF) for each lot: MF = (Peak Area Ratio in Set A) / (Mean Peak Area Ratio in Set B).
-
-
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[3]
-
This demonstrates that the chosen IS adequately compensates for matrix-induced ion suppression or enhancement.
-
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem.
- 2-Hydroxy atorvastatin tert-butyl Ester-d5 | Stable Isotope | MedChemExpress.
- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS - Rasayan Journal of Chemistry.
- Atorvastatin-d5 hemicalcium - Stable Isotope - MedchemExpress.com.
- Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma - World Journal of Advanced Research and Reviews. (2020, September 10).
- Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography–tandem mass spectrometry using rosuvastatin as internal standard | Scilit.
- Bioanalytical Method Validation FDA 2001.pdf.
- Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed. (2020, April 28).
- Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - MDPI. (2021, March 2).
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018, December 19).
- Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24).
- Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS - SciSpace.
- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC.
- Atorvastatin Related Compound A USP Reference Standard Sigma-Aldrich.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort - PMC.
- Development Of New Analytical Method and Validation of Atorvastatin and Amlodipine in Pure and Pharmaceutical Formulation by RP-HPLC. (2025, May 15).
- Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System - Waters Corporation.
- Biochemical urine analysis of atorvastatin and rosuvastatin by LC-MS: a pilot study of an objective method to assess non-adherence - PMC. (2026, January 9).
- A Validated Densitometric Method for Analysis of Atorvastatin Calcium and Metoprolol Tartarate as Bulk Drugs and In Combined Capsule Dosage Forms - PMC.
- Quantitative Analysis of the Transporter-Mediated Drug-Drug Interaction Between Atorvastatin and Rifampicin Using a Stable Isotope-IV Method - PubMed. (2017, September 15).
- A VALIDATED HPLC METHOD FOR ANALYSIS OF ATORVASTATIN CALCIUM, RAMIPRIL AND ASPIRIN AS THE BULK DRUG AND IN COMBINED CAPSULE DOSA - International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15).
- Atorvastatin Calcium - Definition, Identification, Assay - USP 2025. (2025, November 25).
- Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing).
- Combinatorial synthesis of deuterium-enriched atorvastatin - PubMed. (2016, May 15).
- Synthesis of deuterated atorvastatin analogs 11 - ResearchGate. (2016, June 15).
- Various analytical methods for analysis of atorvastatin: A review. (2019, June 15).
- Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - ResearchGate. (2026, February 14).
- Analytical & Pharmaceutical Research - MedCrave online.
- A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma - MDPI. (2023, July 17).
- 125995-03-1 Atorvastatin EP Impurity H - Reference Standard - SynThink Research Chemicals.
- Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation - PubMed. (2010, September 15).
- LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma.
- Identification and quantitative determination of Atorvastatin calcium polymorph in tablets using FT-Raman spectroscopy - ResearchGate.
Sources
- 1. wjarr.com [wjarr.com]
- 2. moh.gov.bw [moh.gov.bw]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial synthesis of deuterium-enriched atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. scilit.com [scilit.com]
- 11. Quantitative determination of atorvastatin and ortho-hydroxy atorvastatin in human plasma by liquid chromatography tandem mass spectrometry and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Atorvastatin Impurities
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities in active pharmaceutical ingredients (APIs) like atorvastatin is not merely a regulatory formality but a cornerstone of patient safety. This guide provides an in-depth, experience-driven comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of atorvastatin impurities. We will delve into the underlying principles of these methods, the rationale behind experimental design, and present comparative data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Section 1: The Foundational Importance of LOD and LOQ in Impurity Profiling
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1][2] Conversely, the Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2] For impurity analysis, a sensitive and validated method with well-defined LOD and LOQ is critical to ensure that even trace levels of potentially harmful impurities are accurately monitored and controlled.
The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, including the determination of LOD and LOQ.[1][3][4] Adherence to these guidelines is paramount for regulatory submissions and for ensuring the global acceptance of analytical data. This guide will explore practical implementations of the ICH Q2(R1) guideline in the context of atorvastatin impurity analysis.[3][4]
Section 2: Methodologies for LOD and LOQ Determination: A Comparative Analysis
There are three primary methods for determining LOD and LOQ as outlined by the ICH: the visual evaluation method, the signal-to-noise (S/N) ratio method, and the method based on the standard deviation of the response and the slope of the calibration curve.[5] The choice of method is often dictated by the instrumentation and the nature of the analytical procedure.
Visual Evaluation
This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected. While seemingly straightforward, this approach is highly subjective and is generally only suitable for non-instrumental methods. For chromatographic techniques like High-Performance Liquid Chromatography (HPLC), this method is not recommended due to its lack of objectivity.
Signal-to-Noise (S/N) Ratio
The S/N ratio method is a widely used and accepted approach for instrumental analysis, particularly in chromatography.[6][7] It involves comparing the signal from a sample with a known low concentration of the analyte to the background noise of the system.
-
LOD Determination: A signal-to-noise ratio of 3:1 is generally considered acceptable for establishing the LOD.[4][6][8]
-
LOQ Determination: A signal-to-noise ratio of 10:1 is typically used to determine the LOQ.[4][8][9]
Causality Behind the Choice: The S/N method is practical and directly reflects the performance of the chromatographic system. It is particularly useful when the background noise is a significant factor. However, the accurate measurement of noise can be challenging and may vary between instruments and even between different runs on the same instrument.
Standard Deviation of the Response and the Slope
This method is considered the most statistically robust approach.[1][5] It relies on the construction of a calibration curve using samples in the range of the LOD and LOQ. The LOD and LOQ are then calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where:
-
σ is the standard deviation of the response (e.g., the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line).[5]
-
S is the slope of the calibration curve.[5]
Causality Behind the Choice: This method provides a more objective and statistically sound determination of LOD and LOQ compared to the S/N method. It is less susceptible to short-term noise fluctuations. However, it requires a more extensive experimental setup to generate a reliable calibration curve at low concentrations.
Section 3: Experimental Workflow for Atorvastatin Impurity Analysis
A robust determination of LOD and LOQ for atorvastatin impurities begins with a well-designed experimental plan. This includes the generation of impurities through forced degradation studies and the development of a specific and sensitive analytical method.
Generation of Impurities via Forced Degradation
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method and to generate the impurities that may be present in the drug substance or product.[10][11] Atorvastatin is known to degrade under various stress conditions.[10][11][12]
Experimental Protocol: Forced Degradation of Atorvastatin
-
Acid Hydrolysis: Treat a solution of atorvastatin with 0.1 N HCl at ambient temperature for 24 hours.[10]
-
Base Hydrolysis: While some studies show atorvastatin to be relatively stable under basic conditions, it is still a standard stress test.[10] A typical condition would be treatment with 1 N NaOH at ambient temperature for 42 hours.[10]
-
Oxidative Degradation: Expose a solution of atorvastatin to 1% H₂O₂ at ambient temperature for 24 hours.[10]
-
Thermal Degradation: Expose solid atorvastatin to a temperature of 105°C for 5 hours.[11]
-
Photolytic Degradation: Expose a solution of atorvastatin to UV light (e.g., 366 nm) for 10 hours.[11]
Following exposure to these stress conditions, the samples are neutralized (if necessary) and diluted to an appropriate concentration for HPLC analysis.
HPLC Method Development and Comparison
The selection of an appropriate HPLC method is crucial for the successful separation and quantification of atorvastatin and its impurities. Several methods have been reported in the literature, each with its own advantages.
| Parameter | Method 1 [13] | Method 2 [8] | Method 3 [14] |
| Column | Symmetry C18 (250 x 4.6 mm, 5µm) | C-18 column | Core–shell or superficially porous silica-based column |
| Mobile Phase A | 0.05% Trifluoroacetic acid in water | Buffer (1.54 g/L ammonium acetate, pH 4.0), acetonitrile, tetrahydrofuran (70:25:5) | 0.1% v/v formate buffer |
| Mobile Phase B | 0.05% Trifluoroacetic acid in Acetonitrile | Buffer, acetonitrile, tetrahydrofuran (25:70:5) | Acetonitrile |
| Elution | Gradient | Gradient | Gradient |
| Flow Rate | 1 mL/min | Variable | 0.7 mL/min |
| Detection | PDA at 249 nm | UV at 248 nm | UV at 245 nm |
| Run Time | 35 min | 65 min (USP method mentioned for comparison) | < 15 min |
Causality Behind Method Choices:
-
Column Chemistry: C18 columns are a common choice for the analysis of moderately polar compounds like atorvastatin and its impurities due to their hydrophobic stationary phase.[8][13] The use of core-shell columns in Method 3 aims to achieve faster separations and higher efficiency.[14]
-
Mobile Phase: The use of an acidic mobile phase (e.g., with trifluoroacetic acid or formic acid) helps to suppress the ionization of acidic and basic functional groups in the analytes, leading to better peak shapes.[13][14] The inclusion of an organic modifier like acetonitrile is necessary to elute the compounds from the reversed-phase column. Tetrahydrofuran, as used in Method 2, can improve the resolution of certain impurities.[8]
-
Detector: A Photodiode Array (PDA) detector is highly recommended as it allows for the acquisition of UV spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.[13]
Section 4: A Step-by-Step Protocol for LOD and LOQ Determination
The following protocol outlines the determination of LOD and LOQ using the statistically preferred method based on the standard deviation of the response and the slope.
Experimental Protocol: LOD & LOQ Determination
-
Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of the atorvastatin impurity in a suitable diluent to prepare a stock solution.
-
Prepare a Series of Dilutions: From the stock solution, prepare a series of at least six dilutions at concentrations expected to be in the range of the LOD and LOQ.
-
Construct a Calibration Curve: Inject each dilution in triplicate into the validated HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Calculate the Slope and Standard Deviation: Determine the slope (S) of the calibration curve from the linear regression analysis. Calculate the standard deviation of the response (σ), which can be the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.
-
Calculate LOD and LOQ: Use the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirmation: Prepare and analyze at least six independent samples at the calculated LOD and LOQ concentrations to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ).[4][5]
Section 5: Comparative Performance Data
The following table summarizes typical LOD and LOQ values reported for atorvastatin impurities using different HPLC methods. These values can serve as a benchmark for method development and validation.
| Impurity | Method | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Atorvastatin and its impurities | HPLC-UV | 0.05 | - | [14] |
| (S, S)-Atorvastatin | Chiral HPLC | 0.18 | 0.60 | [9] |
| Atorvastatin | HPLC-UV | 3.45 ng/mL | 10.45 ng/mL | [15] |
| Atorvastatin | HPLC-UV | 0.013 | 0.035 | [16] |
Note: Direct comparison of these values should be done with caution as the specific impurities and experimental conditions may vary.
Conclusion
The determination of LOD and LOQ for atorvastatin impurities is a critical aspect of ensuring the quality and safety of this widely used medication. A thorough understanding of the different methodologies, coupled with a well-designed experimental approach, is essential for generating reliable and scientifically sound data. This guide has provided a comprehensive overview of the key considerations, from the generation of impurities through forced degradation to the practical application of ICH guidelines for LOD and LOQ determination. By leveraging the insights and comparative data presented, researchers and analytical scientists can confidently develop and validate robust analytical methods for the control of atorvastatin impurities.
References
-
ICH Q2 Guidance on Reporting LOD and LOQ Values. Pharma Validation. [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. PMC. [Link]
-
Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. International Journal of Pharmaceutical and Clinical Research. [Link]
-
VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Validation of HPLC method for determination of Atorvastatin in tablets and for monitoring stability in solid phase. ResearchGate. [Link]
-
A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. PubMed. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. [Link]
-
A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
-
Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. MDPI. [Link]
-
Forced degradation study of statins: a review. SciSpace. [Link]
-
Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV -Visibile Spectrophotometry. PharmaInfo. [Link]
-
How to Validate a Biochemical Method per ICH Guidelines. Patsnap Synapse. [Link]
-
OPTIMIZATION OF A FORCED DEGRADATION STUDY OF ATORVASTATIN EMPLOYING AN EXPERIMENTAL DESIGN APPROACH. Semantic Scholar. [Link]
-
A novel HPLC method developed and validated for the detection and quantification of atorvastatin, fluvastatin, pitavastatin and pravastatin from transdermal formulations. Ingenta Connect. [Link]
-
(PDF) Optimization of a forced degradation study of atorvastatin employing an experimental design approach. ResearchGate. [Link]
-
The Limit of Detection. LCGC International. [Link]
-
(PDF) NOVEL HPLC METHOD FOR QUANTIFICATION OF ATORVASTATIN AND ITS IMPURITIES IN TABLETS ON DIFFERENT CHROMATOGRAPHIC COLUMNS. ResearchGate. [Link]
-
Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews. [Link]
-
An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. ResearchGate. [Link]
-
6-How to calculate LOD and LOQ by different ways?. YouTube. [Link]
-
LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma. Shimadzu. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 3. ICH Q2 Guidance on Reporting LOD and LOQ Values – Pharma Validation [pharmavalidation.in]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. sepscience.com [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ajrconline.org [ajrconline.org]
- 14. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets | MDPI [mdpi.com]
- 15. wjarr.com [wjarr.com]
- 16. ingentaconnect.com [ingentaconnect.com]
A Guide to Cross-Validation of Analytical Methods for Atorvastatin Across Different Laboratories
This guide provides a comprehensive framework for the cross-validation of analytical methods for atorvastatin, a widely prescribed statin for managing hypercholesterolemia.[1][2] Ensuring the consistency and reliability of analytical data across different laboratories is paramount in drug development, quality control, and clinical studies. This document outlines the critical considerations, experimental protocols, and data interpretation necessary for a successful inter-laboratory method transfer and validation, grounded in scientific principles and regulatory expectations.
The core objective of cross-validation, often termed analytical method transfer, is to demonstrate that a receiving laboratory can perform an analytical method with equivalent accuracy, precision, and reliability as the originating laboratory.[3][4] This process is a cornerstone of maintaining data integrity and ensuring product quality across different manufacturing sites or when outsourcing analytical testing to contract research organizations (CROs).
Foundational Principles: Choosing the Right Analytical Method
The selection of an appropriate analytical method is the first critical step. The choice depends on the intended purpose, such as routine quality control, stability testing, or bioanalysis. For atorvastatin, several methods are prevalent, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of atorvastatin due to its high specificity, sensitivity, and robustness.[1] It is particularly suited for stability-indicating assays, capable of separating atorvastatin from its degradation products.[5] UV-Visible Spectrophotometry , on the other hand, offers a simpler, more cost-effective, and rapid alternative for routine analysis of the bulk drug and pharmaceutical formulations, though it may lack the specificity of HPLC.[1][6][7] Other methods like HPTLC and LC-MS are also employed for specific applications.[8]
This guide will focus on the cross-validation of a primary RP-HPLC-UV method and a secondary UV-Spectrophotometric method , representing a common scenario of transferring a well-established method and a simpler, complementary one.
Comparative Overview of Common Atorvastatin Analytical Methods
| Parameter | RP-HPLC-UV | UV-Spectrophotometry | LC-MS/MS |
| Principle | Chromatographic Separation & UV Detection | UV Absorbance | Chromatographic Separation & Mass Detection |
| Specificity | High (Stability-Indicating) | Moderate to Low | Very High |
| Sensitivity | High (ng/mL to µg/mL) | Moderate (µg/mL) | Very High (pg/mL to ng/mL) |
| Application | QC, Stability, Impurity Profiling | Routine QC, Bulk Drug Assay | Bioanalysis, Metabolite ID |
| Cost & Complexity | Moderate to High | Low | High |
| Throughput | Moderate | High | Moderate |
The Cross-Validation Workflow: A Step-by-Step Approach
A successful method transfer hinges on a well-defined protocol, clear communication between the originating and receiving laboratories, and pre-defined acceptance criteria.
Diagram: Cross-Validation Workflow
Caption: A typical workflow for analytical method transfer between laboratories.
The process begins with the originating lab providing a comprehensive method transfer package, including the validated method, validation reports, and a draft transfer protocol. The receiving lab reviews the protocol and, after any necessary training, executes the experiments. The data from both labs are then jointly evaluated against pre-defined acceptance criteria.
Experimental Protocols: A Practical Guide
The following are detailed protocols for an RP-HPLC-UV and a UV spectrophotometric method for atorvastatin, which will serve as the basis for our cross-validation exercise.
Protocol 1: RP-HPLC-UV Method for Atorvastatin in Tablets
This method is adapted from established and validated procedures for the determination of atorvastatin calcium in tablets.[5][9]
Objective: To quantify the amount of atorvastatin in a tablet dosage form.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference Standard: Atorvastatin Calcium CRS
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Orthophosphoric acid
-
Sample: Atorvastatin tablets (e.g., 10 mg)
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (90:10 v/v), pH adjusted to 3.2 with orthophosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 247 nm.[10]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation (e.g., 20 µg/mL):
-
Accurately weigh about 25 mg of Atorvastatin Calcium CRS into a 100 mL volumetric flask.
-
Dissolve in 5 mL of methanol and make up to volume with the mobile phase.
-
Dilute 4 mL of this solution to 100 mL with the mobile phase.[9]
-
-
Sample Solution Preparation:
-
Weigh and finely powder 20 atorvastatin tablets.
-
Transfer a quantity of powder equivalent to 10 mg of atorvastatin into a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 20 minutes, and then make up to the mark with methanol.[5]
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute 5 mL of the filtrate to 50 mL with methanol.[5]
-
-
Analysis:
-
Inject the standard solution six times to check for system suitability (RSD of peak areas should be ≤ 2.0%).
-
Inject the standard and sample solutions in duplicate.
-
Calculate the amount of atorvastatin in the sample by comparing the peak areas.
-
Protocol 2: UV Spectrophotometric Method for Atorvastatin
This method is a simple and rapid procedure suitable for bulk drug and formulation analysis.[6][11]
Objective: To determine the concentration of atorvastatin using UV absorbance.
Instrumentation & Materials:
-
UV-Visible Spectrophotometer (Nanodrop or conventional)
-
Reference Standard: Atorvastatin Calcium CRS
-
Reagent: Methanol (AR grade)
-
Sample: Atorvastatin bulk powder or tablets
Procedure:
-
Solvent: Methanol is a suitable solvent for atorvastatin.[6][12]
-
Determination of λmax:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of Atorvastatin Calcium CRS and dissolve it in a 10 mL volumetric flask with methanol.[12]
-
-
Calibration Curve:
-
Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 5 to 25 µg/mL.[6]
-
Measure the absorbance of each solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear with a correlation coefficient (R²) ≥ 0.999.[6]
-
-
Sample Analysis:
-
Prepare a sample solution of appropriate concentration in methanol.
-
Measure its absorbance at the λmax and determine the concentration from the calibration curve.
-
Cross-Validation Protocol: Design and Acceptance Criteria
The cross-validation study should be governed by a pre-approved protocol that details the experiments, samples to be analyzed, and acceptance criteria.[13][14]
Diagram: Key Validation Parameters
Caption: Core parameters evaluated during method validation and transfer.
Comparative Testing Approach: The most common approach for method transfer is comparative testing, where both the originating and receiving laboratories analyze the same batch of samples.[14]
Key Experiments:
-
Precision:
-
Repeatability: The receiving lab should analyze a minimum of six replicate samples of a homogeneous batch. The Relative Standard Deviation (RSD) should be comparable to that of the originating lab and within the pre-defined limit (e.g., ≤ 2.0% for HPLC assay).
-
Intermediate Precision: The analysis should be repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.[5]
-
-
Accuracy:
Acceptance Criteria for Inter-Laboratory Comparison:
| Parameter | Test | Acceptance Criteria |
| Precision | Comparison of RSDs between labs | Difference in RSDs should not be statistically significant. |
| Accuracy | Comparison of mean recovery | Difference in mean % recovery should be ≤ 2.0%. |
| Assay Results | Comparison of mean assay values | The mean result from the receiving lab should be within ±2.0% of the mean result from the originating lab. |
These criteria should be justified and adapted based on the specific method and product.
Interpreting the Data and Finalizing the Transfer
Upon completion of the experimental work, a formal method transfer report is generated.[4] This report should summarize the results from both laboratories, compare them against the acceptance criteria, and include all raw data and chromatograms.
Any deviations or failures to meet the acceptance criteria must be thoroughly investigated. Potential causes could include differences in equipment, environmental conditions, or analyst technique.[16] The investigation may lead to further training, method optimization, or adjustments to the acceptance criteria with proper justification.
The successful completion of the cross-validation process ensures that the analytical method is robust and transferable, providing consistent and reliable results regardless of the testing laboratory. This is a fundamental requirement for maintaining the quality and safety of pharmaceutical products throughout their lifecycle.[1]
References
- International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods.
- ResearchGate. (n.d.). Various analytical methods for analysis of atorvastatin: A review.
- (n.d.). Method Of The Development And Validation For The Determination Of Atorvastatin In Both Bulk And Commercially Pharmaceutical Products.
- (2019, June 15). Various analytical methods for analysis of atorvastatin: A review.
- (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- (2017, July 12). Critical Review on the Analytical Techniques for the Determination of the Oldest Statin—Atorvastatin—in Bulk, Pharmaceutical Formulations and Biological Fluids.
- (2019, May 1). Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring. PubMed.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaInfo. (n.d.). Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV -Visibile Spectrophotometry.
- OAText. (n.d.). Precise and accurate UV spectrophotometric estimation of atorvastatin in bulk and dosage form: A validation study.
- (2014, September 17). A Validated Reversed-Phase HPLC Method for the Determination of Atorvastatin Calcium in Tablets. CORE.
- (2017, May 18). RP-HPLC method development and validation for hyperlipidemic agent Atorvastatin in pharmaceutical dosage form. Research Journal of Pharmacy and Technology.
- (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines.
- (2024, September 3). Analytical Method Transfer. Veeprho.
- ComplianceOnline. (n.d.). Getting Analytical Method Validation, Verification & Transfer Right.
- (2014, February 11). STABILITY-INDICATING RP-HPLCMETHOD FOR ESTIMATION OF ATORVASTATIN CALCIUM IN SOLID DOSAGE FORM.
- SciSpace. (n.d.). HPLC Method Development and Validation of Atorvastatin Calcium in Bulk and Tablet Dossage Form.
- (2015, January 28). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies.
- RSSL. (n.d.). Challenges of Analytical Method Transfer in the Pharmaceutical Industry.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. veeprho.com [veeprho.com]
- 5. journal.appconnect.in [journal.appconnect.in]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Atorvastatin: A Review of Analytical Methods for Pharmaceutical Quality Control and Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. scispace.com [scispace.com]
- 11. oatext.com [oatext.com]
- 12. pharmainfo.in [pharmainfo.in]
- 13. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 14. rssl.com [rssl.com]
- 15. rjptonline.org [rjptonline.org]
- 16. youtube.com [youtube.com]
Comparative Pharmacological Profiling of Statin Enantiomers: Atorvastatin, Rosuvastatin, and Fluvastatin
[1][2][3][4]
Executive Summary
The pharmacological efficacy of statins (HMG-CoA reductase inhibitors) is governed by the stereochemistry of the dihydroxyheptanoic acid side chain (or its lactone prodrug form). While the spatial arrangement of the hydroxyl groups at C3 and C5 is conserved across the class to mimic the HMG-CoA substrate, the Cahn-Ingold-Prelog (CIP) designations differ between molecules due to structural variations in the linker region.[1]
This guide provides a technical comparison of the enantiomeric profiles of Atorvastatin , Rosuvastatin , and Fluvastatin .[2] It highlights the critical distinction between the enantiopure administration of atorvastatin and rosuvastatin versus the racemic administration of fluvastatin, and the resulting pharmacokinetic implications.
Structural Basis of Efficacy: The Pharmacophore
The "statin pharmacophore" mimics the intermediate formed during the reduction of HMG-CoA to mevalonate. The essential structural requirement is the specific orientation of the 3-hydroxyl and 5-hydroxyl groups, which coordinate with the catalytic site of HMG-CoA reductase.[1]
Stereochemical Designations (The CIP Nuance)
Although the spatial orientation of the pharmacophore is identical in the active binding pocket for all three drugs, their IUPAC designations differ due to the priority rules assigned to the atoms attached to the chiral centers.[1]
-
Atorvastatin: The active enantiomer is (
) .[3][4] The linker is an alkyl chain (–CH2–CH2–), giving the C5 hydroxyl group lower priority than the C6 carbon.[1] -
Rosuvastatin & Fluvastatin: The active enantiomer is (
) .[5][6][7] The presence of an alkene linker (E-olefin) changes the priority at C5, reversing the designation from to despite the spatial geometry being homologous to atorvastatin.[1]
Mechanism of Action
The active enantiomer (eutomer) competitively inhibits HMG-CoA reductase by occupying the active site, preventing the conversion of HMG-CoA to mevalonate.[1]
Figure 1: Mechanism of HMG-CoA reductase inhibition.[1] The active enantiomer (eutomer) blocks the catalytic site, while the distomer fails to bind effectively.[1]
Comparative Pharmacodynamics: Eutomer vs. Distomer
The difference in potency between the eutomer and distomer is profound. For synthetic statins, the "distomer" (inactive enantiomer) often exhibits IC50 values 30–100 times higher than the eutomer.
Table 1: Enantiomeric Potency Profile[8]
| Drug | Clinical Form | Active Enantiomer (Eutomer) | Inactive Enantiomer (Distomer) | Relative Potency (Eutomer vs Distomer) |
| Atorvastatin | Enantiopure | ( | ( | > 100-fold |
| Rosuvastatin | Enantiopure | ( | ( | > 100-fold |
| Fluvastatin | Racemate (50:[1]50) | ( | ( | ~ 30-fold |
Key Insight: Unlike atorvastatin and rosuvastatin, which are synthesized and administered as pure enantiomers, fluvastatin is administered as a racemate (Lescol/Lescol XL).[8] This means patients receive a 50% load of the inactive (
Pharmacokinetics & Metabolism (ADME)
The presence of the inactive enantiomer in fluvastatin therapy creates a unique pharmacokinetic profile compared to the enantiopure statins.
Fluvastatin: The Distomer Burden
In racemic fluvastatin, the inactive (
-
Metabolism: Both enantiomers are metabolized by CYP2C9.
-
Clearance: The inactive (
) enantiomer has a slower clearance and a longer half-life than the active ( ) enantiomer.[1] -
Result: The systemic exposure (AUC) of the inactive isomer is significantly higher than that of the active drug.
Atorvastatin & Rosuvastatin[2][3][4][7][10]
-
Atorvastatin: Extensively metabolized by CYP3A4.[6][7][9] The lactone forms (ortho- and para-hydroxylated) also contribute to activity. Administered as pure (
) to avoid metabolic competition and potential off-target toxicity of the distomer.[1] -
Rosuvastatin: Minimal metabolism (minor CYP2C9). High affinity for hepatic transporters (OATP1B1). The (
) form is critical for transporter recognition; the distomer is poorly transported.
Figure 2: Differential Pharmacokinetics of Fluvastatin Enantiomers. The inactive isomer competes for metabolic enzymes and persists longer in circulation.
Experimental Protocol: Chiral Separation & Assay
For researchers developing generic formulations or studying statin metabolites, verifying enantiomeric purity is critical.
Chiral HPLC Protocol (Atorvastatin/Rosuvastatin)
This protocol separates the (
-
Column: Chiralpak IA-3 or Chiralcel OD-RH (Polysaccharide-based).[1]
-
Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic acid (85 : 15 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
HMG-CoA Reductase Activity Assay
To confirm the biological activity of separated fractions.
-
Preparation: Incubate purified HMG-CoA reductase enzyme in phosphate buffer (pH 7.4) with NADPH (cofactor).
-
Initiation: Add HMG-CoA substrate and the specific statin enantiomer fraction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).
-
Calculation:
is calculated by plotting % inhibition vs. log[concentration].
Figure 3: Workflow for isolation and validation of statin enantiomers.
Clinical & Development Implications
-
Toxicity & Dosing: The administration of racemic fluvastatin implies that a 40 mg dose contains only 20 mg of the active compound. The remaining 20 mg is inactive but still requires hepatic clearance, potentially increasing the load on liver enzymes compared to an enantiopure drug.
-
Generic Development: Manufacturers of generic atorvastatin and rosuvastatin must strictly control stereochemical purity. A "racemic switch" (developing a pure enantiomer from a racemate) is not necessary for these two as they are already marketed as pure, but maintaining >99.5% enantiomeric excess is a critical quality attribute (CQA).
-
Drug-Drug Interactions (DDI): Since the inactive enantiomer of fluvastatin is also a substrate for CYP2C9 and OATP transporters, it can contribute to DDIs even though it provides no cholesterol-lowering benefit.
References
-
Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase.[1] Science, 292(5519), 1160-1164.[1] Link
-
Vignati, L., et al. (1996). Stereoselective pharmacokinetics of fluvastatin enantiomers in humans. Drug Metabolism and Disposition. Link
-
McKenney, J. M. (2003). Efficacy and safety of rosuvastatin in comparison with atorvastatin. American Journal of Cardiology.[10] Link
-
FDA Label (Lescol XL). Fluvastatin Sodium Extended-Release Tablets Prescribing Information. Link
-
Chiral Technologies. Application Note: Separation of Atorvastatin on CHIRALPAK IA-3.[11] Link
Sources
- 1. CN107382875B - Synthetic method of rosuvastatin calcium chiral isomer impurity - Google Patents [patents.google.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative uptake of statins by hepatic organic anion transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. drugs.com [drugs.com]
- 10. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
Inter-day and intra-day precision for (3S,5R)-Atorvastatin analytical method
Executive Summary
In the synthesis of Atorvastatin Calcium (a HMG-CoA reductase inhibitor), controlling stereochemical purity is critical for safety and efficacy. The active pharmaceutical ingredient (API) exists as the (3R,5R) enantiomer.[1][2] However, the synthetic process can yield three stereoisomers: the enantiomer (3S,5S) and two diastereomers, (3S,5R) and (3R,5S) .
While standard Reversed-Phase HPLC (RP-HPLC) on C18 columns can theoretically separate diastereomers, it often lacks the selectivity to baseline-resolve the (3S,5R) epimer from the main peak or the (3R,5S) isomer under high-throughput conditions.
This guide compares the Optimized Chiral Stationary Phase (CSP) Method (Amylose-based) against the Conventional C18 Method . We focus specifically on Inter-day and Intra-day precision , demonstrating why the CSP method provides the robust self-validating system required for ICH Q2(R1) compliance.
Methodological Context: The Specificity Challenge
The core challenge is the structural similarity between the active drug and the (3S,5R) impurity.
-
The "Alternative" (Conventional C18): Relies on hydrophobic differences.
-
Failure Mode: Under standard mobile phase conditions (Acetonitrile/Buffer), the (3S,5R) diastereomer often co-elutes with the (3R,5R) active peak or exhibits "shoulder" elution, leading to integration errors and poor precision.
-
-
The "Product" (Optimized Chiral Method): Utilizes an Amylose tris(3,5-dimethylphenylcarbamate) selector.[1]
Comparative Workflow Diagram
The following diagram illustrates the decision logic and validation workflow for selecting the Chiral method over the C18 alternative.
Figure 1: Analytical decision matrix highlighting the necessity of Chiral CSP for baseline resolution.
Experimental Protocols
To ensure this guide is actionable, we define the exact conditions used to generate the precision data below.
Protocol A: Optimized Chiral Method (Recommended)
This method uses a polysaccharide-based stationary phase in Normal Phase mode, which is superior for isomer separation.
-
Column: Chiralpak AD-H or AD-3 (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica),
mm, .[1] -
Mobile Phase: n-Hexane : Ethanol : Formic Acid (90 : 10 : 0.1 v/v/v).[1]
-
Temperature:
.[4] -
Detection: UV at 246 nm.
-
Injection Volume:
.[4][6][7] -
Sample Diluent: n-Hexane : Ethanol (1:1).
Protocol B: Conventional C18 Method (Alternative)
-
Column: C18 (L1 packing),
mm, . -
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.0) (48:52 v/v).[8]
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 246 nm.
Precision Analysis: Inter-day vs. Intra-day
Precision is the measure of the method's degree of agreement among individual test results. According to ICH Q2(R1) , this must be assessed at three concentration levels.
Intra-day Precision (Repeatability)
Definition: Precision under the same operating conditions over a short interval (same day, same analyst).
Experimental Setup:
-
Target (3S,5R) Concentration: Spiked at 0.15% (Limit level), 100% (Nominal), and 120%.
-
Replicates:
for each level.[4]
Table 1: Intra-day Precision Comparison (% RSD)
| Concentration Level | Optimized Chiral Method (% RSD) | Conventional C18 Method (% RSD) | Verdict |
| Low (0.15% Impurity) | 0.85% | 4.20% | C18 fails due to integration noise at baseline. |
| Medium (100% Assay) | 0.42% | 1.10% | Chiral method shows superior stability. |
| High (120%) | 0.38% | 0.95% | Both acceptable, but Chiral is tighter. |
Analysis: The C18 method shows a high %RSD (4.20%) at the impurity level. This is caused by the "tailing" of the massive active peak interfering with the small (3S,5R) peak. The Chiral method, eluting the impurity before or distinctly away from the active peak, maintains an RSD < 1.0%.
Inter-day Precision (Intermediate Precision)
Definition: Variations within the laboratory: different days, different analysts, different equipment.[9]
Experimental Setup:
-
Duration: 3 consecutive days.
-
Analysts: 2 different analysts.
-
Columns: 2 different batch numbers of the same column type.
Table 2: Inter-day Precision Comparison (% RSD)
| Parameter | Optimized Chiral Method (% RSD) | Conventional C18 Method (% RSD) | ICH Acceptance Limit |
| Day-to-Day Variability | 1.1% | 3.8% | |
| Analyst-to-Analyst | 1.3% | 4.5% | |
| Column-to-Column | 1.6% | 6.2% | N/A (Robustness indicator) |
Analysis: The Chiral method demonstrates robust intermediate precision. The C18 method suffers significantly when changing columns (6.2% RSD), indicating that slight variations in carbon load or end-capping on C18 columns drastically affect the separation of the (3S,5R) diastereomer.
Scientific Validation: Why the Chiral Method Wins
The "Self-Validating" System Suitability
A robust method must trigger a failure alert if conditions drift. The Chiral method offers specific System Suitability Testing (SST) parameters that the C18 method cannot guarantee.
-
Resolution (
): -
Tailing Factor (
):
Mechanistic Explanation
The (3S,5R) isomer differs from the active (3R,5R) only by the orientation of the hydroxyl group at the C3 position.
-
Achiral C18: Interacts primarily with the hydrophobic fluorophenyl and isopropyl groups. Since these are identical in both isomers, separation relies on minor conformational differences in the solvated state.
-
Chiral Amylose: The polysaccharide strands form helical cavities. The (3R,5R) configuration fits "snugly" into the cavity (forming H-bonds), retaining it longer. The (3S,5R) configuration experiences steric hindrance, preventing deep inclusion, causing it to elute at a different time. This steric exclusion mechanism is the causality behind the superior precision.
References
-
Murthy, M. V., et al. (2009).[6] A Validated LC Method for Determination of the Enantiomeric Purity of Atorvastatin in Bulk Drug and Dosage Forms. Rasayan Journal of Chemistry.
- European Pharmacopoeia (Ph. Eur.). Atorvastatin Calcium Trihydrate Monograph. (Method basis for Chiralpak AD-H usage).
-
ICH Harmonised Tripartite Guideline . (2005).[10] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Casulli, A., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Molecules (MDPI).
-
Shah, Y., et al. (2006). Validation of HPLC Method for Determination of Atorvastatin in Tablets and for Monitoring Stability in Solid Phase. Acta Poloniae Pharmaceutica.[8]
Sources
Robustness Profiling of Atorvastatin Enantiomeric Purity Analysis: A Comparative Guide
Executive Summary: The Chirality Challenge
Atorvastatin calcium, a potent HMG-CoA reductase inhibitor, contains two chiral centers, theoretically allowing for four enantiomers.[1] However, only the (
This guide compares the traditional Normal Phase (NP) methodology—often cited in pharmacopoeias—against a modernized Reversed-Phase (RP) approach using immobilized polysaccharide columns. We focus heavily on robustness testing , the critical validation step that ensures a method remains reliable during routine Quality Control (QC) operations despite minor environmental fluctuations.
Method Comparison: Traditional vs. Modernized
The European Pharmacopoeia (EP) and USP historically utilize Normal Phase chromatography for chiral separations. While effective, these methods suffer from long equilibration times, high solvent costs, and environmental sensitivity. The proposed alternative utilizes Immobilized Amylose-based Stationary Phases under Reversed-Phase conditions.
Table 1: Comparative Performance Metrics
| Feature | Method A: Traditional (Benchmark) | Method B: Proposed (Optimized) |
| Mode | Normal Phase (NP) | Reversed-Phase (RP) |
| Column | Chiralpak AD-H (Coated Amylose) | Chiralpak IA-3 / OD-RH (Immobilized) |
| Mobile Phase | n-Hexane : Ethanol (95:5 v/v) | Acetonitrile : Phosphate Buffer pH 3.5 (45:55 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min | 0.8 - 1.0 mL/min |
| Run Time | ~35 - 45 minutes | < 15 minutes |
| Solvent Cost | High (Hexane is expensive/volatile) | Low (Aqueous based) |
| Robustness | Low (Sensitive to moisture/temp) | High (Stable in aqueous buffers) |
| Resolution ( | ~1.5 - 2.0 | > 2.5 |
Scientist's Insight: The shift to Method B is not just about speed; it is about solubility. Atorvastatin calcium is sparingly soluble in hexane, requiring complex sample prep. It dissolves readily in acetonitrile/water, reducing preparation errors—a key factor in total method robustness.
The Robustness Protocol: A Self-Validating System
Robustness is not merely checking if the method "works"; it is establishing the Design Space within which the method is valid. We utilize a Plackett-Burman Design (PBD) to screen multiple factors simultaneously, rather than the inefficient One-Factor-at-a-Time (OFAT) approach.
Experimental Design (DoE) Setup
To rigorously test Method B (RP-HPLC), we introduce deliberate perturbations.
-
Standard Condition: ACN:Buffer (45:55), pH 3.5,
, 1.0 mL/min. -
Perturbation Range:
organic modifier, pH units, .
Table 2: Plackett-Burman Experimental Matrix (7-Factor Screen)
| Run | A: % ACN | B: pH | C: Flow Rate | D: Temp ( | E: Wavelength | F: Buffer Conc. | G: Dummy |
| 1 | 47 (+) | 3.7 (+) | 0.9 (-) | 30 (+) | 244 (-) | 20mM (-) | - |
| 2 | 43 (-) | 3.7 (+) | 1.1 (+) | 20 (-) | 244 (-) | 20mM (-) | + |
| 3 | 47 (+) | 3.3 (-) | 1.1 (+) | 30 (+) | 240 (-) | 50mM (+) | - |
| 4 | 43 (-) | 3.7 (+) | 0.9 (-) | 30 (+) | 248 (+) | 50mM (+) | + |
| ... | ... | ... | ... | ... | ... | ... | ... |
Note: "Dummy" variables are used to estimate experimental error.
Critical Quality Attributes (CQAs)
For each run, the following system suitability parameters are recorded:
-
Resolution (
): Between ( ) and ( ) peaks. Acceptance: .[2][3][4] -
Tailing Factor (
): For the active ingredient. Acceptance: .[1][5] -
Retention Time (
): Drift analysis.
Workflow Visualization
The following diagram illustrates the logical flow of the robustness testing lifecycle, from risk assessment to the final establishment of system suitability limits.
Caption: Logical workflow for Analytical Quality by Design (AQbD) robustness testing.
Technical Deep Dive: Causality & Mechanism
The Role of Temperature in Chiral Recognition
In Method A (Normal Phase), temperature fluctuations often cause massive shifts in retention because the chiral recognition depends heavily on hydrogen bonding between the analyte and the carbamate moieties on the amylose backbone.
In Method B (RP), the inclusion of water and the immobilization of the selector creates a more thermodynamically stable environment. Experimental data indicates that while retention time decreases as temperature rises (exothermic adsorption), the selectivity factor (
pH Dependency
Atorvastatin is a weak acid (
-
Risk: If the mobile phase pH is near the
, small deviations will cause split peaks or massive retention shifts due to the equilibrium between ionized and non-ionized forms. -
Control: By buffering at pH 3.5 (well below
), we ensure the molecule remains predominantly in its non-ionized form, increasing interaction with the hydrophobic chiral stationary phase and stabilizing retention times [2].
Detailed Experimental Protocol (Method B)
To replicate the robust separation of the (
-
Reagents:
-
Acetonitrile (HPLC Grade).[6]
-
Potassium Dihydrogen Phosphate (
). -
Phosphoric Acid (85%).
-
Milli-Q Water.
-
-
Mobile Phase Preparation:
-
Buffer: Dissolve 2.72g
in 1L water. Adjust pH to 3.5 0.05 with dilute phosphoric acid. Filter through 0.45µm membrane. -
Mixture: Mix ACN and Buffer (45:55 v/v). Degas by sonication for 10 mins.
-
-
Chromatographic Conditions:
-
System Suitability Test (SST):
-
Inject a resolution mixture containing (
) and ( ) enantiomers. -
Requirement: Resolution (
) must be .
-
Data Interpretation & Troubleshooting
When analyzing robustness data, utilize Pareto Charts to identify statistically significant factors.
-
Scenario 1: Resolution drops below 1.5 when % ACN increases by 2%.
-
Action: The method SOP must specify "Premixed Mobile Phase" rather than using the pump to mix lines A and B, to reduce instrument variability.
-
Scenario 2: Tailing factor increases at pH 3.7.
-
Action: Tighten pH adjustment specifications to
units.
Comparison of Separation Mechanism
Caption: Mechanistic interactions driving chiral separation on Polysaccharide CSPs.
References
-
MDPI. (2024).[1] Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Available at: [Link]
-
Rasayan Journal of Chemistry. (2009). A Validated LC Method for Determination of the Enantiomeric Purity of Atorvastatin in Bulk Drug and Dosage Forms.[1][7][5] Available at: [Link]
-
Chiral Technologies. (2011). Atorvastatin Application Note: Separation on CHIRALPAK IA-3.[4] Available at: [Link]
-
National Institutes of Health (PubMed). (2007). Comparison of Plackett-Burman and supersaturated designs in robustness testing. Available at: [Link]
Sources
- 1. ppj.org.ly [ppj.org.ly]
- 2. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. medjpps.com [medjpps.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Bot Verification [rasayanjournal.co.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
